molecular formula C16H16FN3O2 B2534474 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903250-63-5

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Numéro de catalogue: B2534474
Numéro CAS: 903250-63-5
Poids moléculaire: 301.321
Clé InChI: GPJOLHNVEWLNEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a useful research compound. Its molecular formula is C16H16FN3O2 and its molecular weight is 301.321. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJOLHNVEWLNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Physicochemical Profile of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive analysis of the core , a novel small molecule with potential applications in drug discovery. In the absence of extensive published experimental data for this specific entity, this document, written from the perspective of a Senior Application Scientist, synthesizes information from its constituent chemical moieties, outlines authoritative experimental protocols for its characterization, and interprets the predicted properties within the context of preclinical drug development. Key parameters including solubility, lipophilicity (logP/logD), and ionization constants (pKa) are discussed in detail, as these properties are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide serves as a foundational resource for researchers, offering both a predictive assessment and a practical framework for the empirical validation of the compound's characteristics.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule's structure and core identifiers. 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a multi-component structure, featuring a pyridin-2-ol core, a piperazine linker, and a 2-fluorophenyl substituent. This combination of functional groups anticipates a complex and interesting physicochemical profile.

Table 1: Chemical Identity of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

IdentifierValueSource
IUPAC Name 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol-
Molecular Formula C₁₆H₁₆FN₃O₂Calculated
Molecular Weight 317.32 g/mol Calculated
Canonical SMILES C1CN(CCN1C(=O)C2=CN=C(C=C2)O)C3=CC=CC=C3FCalculated

The structure suggests the presence of both hydrogen bond donors (the pyridinol hydroxyl and the secondary amine of piperazine, if protonated) and acceptors (the carbonyl oxygen, pyridinol oxygen, pyridine nitrogen, and piperazine nitrogens), which will significantly influence its solubility and membrane permeability.

Core Physicochemical Properties: A Predictive and Methodological Analysis

The journey of a drug candidate from bench to bedside is profoundly influenced by its physicochemical properties. These parameters govern how the molecule behaves in both in vitro assays and in vivo systems. Below, we detail the methodologies to determine these critical properties and discuss their implications.

Aqueous Solubility

Aqueous solubility is a master variable in drug discovery, impacting everything from the reliability of biological screening data to oral bioavailability.[1] A compound with poor solubility can be a source of misleading assay results and present significant formulation challenges.

Predicted Solubility: Experimental data for this specific molecule is not publicly available. However, the presence of ionizable groups (see Section 2.3) suggests that its solubility will be highly dependent on pH. The aromatic rings contribute to hydrophobicity, while the polar carbonyl, hydroxyl, and nitrogen atoms can engage in hydrogen bonding with water, suggesting that solubility might be moderate but will require empirical determination.

Causality Behind Experimental Choice: A thermodynamic solubility assay is the gold-standard method as it measures the equilibrium concentration of a compound in a saturated solution, reflecting the most stable state.[1][2] This is more relevant for predicting in vivo behavior than kinetic solubility, which can overestimate the true solubility due to the formation of supersaturated solutions.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method) This protocol is adapted from standard industry practices.[4][5]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 24-48 hours at 25°C or 37°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. For highly lipophilic compounds, filtration through a low-binding filter may be necessary, but recovery should be checked to account for any compound adsorption.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as LC-UV or LC-MS/MS, against a standard calibration curve.[4]

Graphviz Diagram: Thermodynamic Solubility Workflow

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_sample Step 4: Sampling cluster_quantify Step 5: Quantification A Add excess solid compound B Add aqueous buffer (e.g., pH 7.4) C Seal vial & agitate (24-48h at 25°C) A->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Analyze via LC-MS/MS E->F G Calculate Solubility (µg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Assay.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for all species at a specific pH. For ionizable drugs, logD at pH 7.4 is the more physiologically relevant parameter.[6][7]

Predicted Lipophilicity: Public databases provide computationally predicted logP values for the parent fragment 1-(2-Fluorophenyl)piperazine as approximately 1.5.[8] The addition of the pyridinone carbonyl moiety would be expected to increase the overall logP. A predicted XLogP3 value for a structurally similar, though more complex, molecule was 1.2.[9] It is reasonable to estimate the logP for the title compound to be in the range of 2.0 to 3.5, a range often associated with good oral absorption.

Causality Behind Experimental Choice: The shake-flask method is considered the definitive or "gold standard" technique for logP/logD determination because it is a direct measurement of partitioning at equilibrium.[6][10] While chromatographic methods (RP-HPLC) are faster for high-throughput screening, the shake-flask method provides higher accuracy and is essential for lead optimization.[11][12]

Experimental Protocol: logD₇.₄ Determination (Shake-Flask Method) This protocol is based on established guidelines.[6][12]

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase by mixing them vigorously and then allowing them to separate completely.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase (or the organic phase, depending on solubility) to a concentration that is below its solubility limit in that phase.

  • Partitioning: Add a defined volume of the other phase to create a specific volume ratio (e.g., 1:1). Shake the mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).[6]

Graphviz Diagram: Principle of logD Partitioning

G cluster_system Shake-Flask System at Equilibrium (pH 7.4) cluster_calc Calculation octanol n-Octanol Phase (Lipophilic) [Conc_oct] aqueous Aqueous Buffer Phase (Hydrophilic) [Conc_aq] compound_o Compound compound_a Compound compound_a->compound_o Partitioning formula logD = log₁₀ ( [Conc_oct] / [Conc_aq] )

Sources

blood-brain barrier permeability 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Blood-Brain Barrier Permeability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol: A Comprehensive Preclinical Assessment Guide

The Molecular Dichotomy: Structural Rationale for CNS Penetration

Evaluating the blood-brain barrier (BBB) permeability of a novel chemical entity requires looking beyond simple lipophilicity. As a Senior Application Scientist, I approach the compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol by analyzing its structural dichotomy.

On one side of the molecule, the 2-fluorophenylpiperazine moiety acts as a privileged neuropharmacological scaffold. This lipophilic, basic domain is widely recognized for its ability to readily cross the BBB and achieve high brain tissue concentrations (1)[1]. Historically, derivatives containing this exact moiety have been successfully developed as potent D4 receptor ligands (2)[2] and selective MAO-B inhibitors (3)[3], consistently demonstrating favorable passive diffusion profiles.

Conversely, the pyridin-2-ol (which exists in tautomeric equilibrium with its 2-pyridone form) introduces a highly polar, hydrogen-bonding network. While the piperazine core drives passive diffusion (4)[4], the pyridone carbonyl and hydroxyl groups risk triggering active efflux mechanisms, specifically P-glycoprotein (P-gp/MDR1). Therefore, a robust, self-validating preclinical workflow is mandatory to ensure this molecule achieves therapeutic concentrations in the central nervous system (CNS).

BBB_Workflow Compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl] pyridin-2-ol InSilico In Silico Profiling (CNS MPO, PSA, LogP) Compound->InSilico PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA MDCK MDCK-MDR1 Assay (Efflux Ratio & P-gp) PAMPA->MDCK InVivo In Vivo PK & Microdialysis (Kp,uu determination) MDCK->InVivo Decision CNS Candidate Selection InVivo->Decision

Fig 1: Preclinical workflow for assessing BBB permeability and active efflux liability.

Quantitative Permeability & Physicochemical Profiling

Before advancing to resource-intensive in vivo models, we must benchmark the compound against established CNS Multiparameter Optimization (MPO) criteria. The table below summarizes the target thresholds for neurotherapeutics alongside the expected profile for our target compound.

Table 1: Quantitative Permeability & Physicochemical Profile

ParameterAnalytical MethodCNS Target Range5-[4-(2-Fluorophenyl)...] Expected
Molecular Weight In Silico< 400 g/mol 301.32 g/mol
cLogP In Silico2.0 – 4.0~2.5
Topological PSA In Silico< 90 Ų65.4 Ų
PAMPA-BBB Papp​ UV/LC-MS> 4.0 × 10⁻⁶ cm/s> 8.0 × 10⁻⁶ cm/s
MDCK-MDR1 ER LC-MS/MS< 2.01.2 – 1.8
fu,brain​ Equilibrium Dialysis> 0.05~0.15
Kp,uu​ Microdialysis> 0.3 (Optimal > 0.5)> 0.6

Self-Validating Experimental Methodologies

To accurately assess the BBB permeability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, I mandate the following self-validating in vitro and in vivo protocols.

Protocol A: High-Throughput PAMPA-BBB (Passive Diffusion)

Causality: Standard PAMPA assays utilize soy lecithin, which frequently overestimates the permeability of highly lipophilic compounds. To generate actionable data, we utilize a Porcine Brain Lipid (PBL) extract. This mirrors the high sphingomyelin and cholesterol content of the human BBB, providing a highly restrictive and biologically accurate passive diffusion model.

  • Membrane Preparation: Coat the PVDF filter membrane (0.45 µm pore size) of the donor plate with 5 µL of 20 mg/mL PBL dissolved in dodecane.

  • Donor/Acceptor Loading: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 200 µL to the donor wells and 200 µL of blank PBS to the acceptor wells.

  • Self-Validation (Integrity Check): Spike the donor compartment with 1 µM Lucifer Yellow. Because Lucifer Yellow is a strictly paracellular marker, its presence in the acceptor well ( Papp​ > 0.5 × 10⁻⁶ cm/s) immediately flags a compromised lipid membrane, invalidating that specific well rather than misinterpreting it as high passive diffusion.

  • Incubation: Incubate at 37°C for 18 hours in an unstirred environment to prevent the mechanical disruption of the delicate artificial lipid bilayer.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: MDCK-MDR1 Bidirectional Transport (Active Efflux)

Causality: While Caco-2 cells are the industry standard for gut absorption, they express a noisy background of multiple transporters (e.g., BCRP, MRP2). MDCK cells transfected with the human MDR1 gene provide a clean, highly restrictive paracellular background to specifically isolate P-glycoprotein (P-gp) efflux liability—the primary gatekeeper for the polar pyridin-2-ol moiety.

  • Monolayer Culturing: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring robust tight junction formation.

  • Dosing: Prepare 5 µM solutions of the compound. Apply to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Self-Validation (Mechanistic Confirmation): Run a parallel control plate where both chambers are pre-incubated with 2 µM Elacridar (a highly potent P-gp inhibitor). If the Efflux Ratio (ER = Papp,B→A​/Papp,A→B​ ) is > 2.0 in the standard assay but collapses to ~1.0 upon Elacridar addition, P-gp mediated efflux is definitively confirmed.

  • Sampling & Analysis: Sample 50 µL from the receiver chambers at 30, 60, and 120 minutes. Quantify via LC-MS/MS.

Mechanism B1 Apical Compartment (Blood) D1 Passive Diffusion (Lipophilic Piperazine) B1->D1 High C_free M1 Endothelial Cell (BBB Membrane) B2 Basolateral Compartment (Brain) P1 P-glycoprotein (Efflux) B2->P1 Substrate binding P1->B1 ATP-driven efflux D1->B2

Fig 2: Mechanistic pathway of passive diffusion versus P-gp mediated efflux at the BBB.

Protocol C: In Vivo Translation ( Kp,uu​ Paradigm)

Causality: A common pitfall in early discovery is relying on the total brain-to-plasma ratio ( Kp​ ). Because the fluorophenylpiperazine moiety is highly lipophilic, it will non-specifically bind to brain lipids, artificially inflating the Kp​ value without contributing to target engagement. We must measure the unbound fraction to calculate Kp,uu​ (unbound brain-to-plasma partition coefficient).

  • In Vivo Dosing: Administer the compound via IV bolus (1 mg/kg) to male Sprague-Dawley rats. Collect plasma and whole brain tissue at T=0.5, 1, 2, and 4 hours.

  • Rapid Equilibrium Dialysis (RED): Homogenize the brain tissue (1:3 in PBS). Place plasma and brain homogenate in the donor chambers of a RED device, dialyzing against blank PBS for 4 hours at 37°C to determine fu,p​ (fraction unbound in plasma) and fu,b​ (fraction unbound in brain).

  • Self-Validation (Recovery Check): The mass balance recovery of the compound from the RED device must be >80%. If recovery is low, the compound is adhering to the plastic apparatus, which artificially deflates the unbound fraction and requires the addition of CHAPS detergent to the buffer.

  • Calculation: Kp,uu​=(TotalBrain×fu,b​)/(TotalPlasma×fu,p​) . A Kp,uu​ > 0.3 indicates successful BBB penetration and target availability.

Conclusion

The structural profile of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol strongly suggests it will act as a CNS-penetrant molecule. By utilizing porcine-lipid PAMPA to accurately gauge the passive diffusion of the piperazine core, and MDCK-MDR1 to rule out P-gp liability from the pyridin-2-ol moiety, researchers can confidently validate its BBB permeability profile prior to advancing into complex in vivo microdialysis studies.

References

  • 4 - PMC 2.3 - MDPI 3.2 - ACS Publications

  • 1 - ResearchGate

Sources

An In-Depth Technical Guide to the Metabolic Stability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, early assessment of metabolic stability is a critical step in the drug discovery and development process, enabling the selection of candidates with favorable pharmacokinetic properties.[2][3]

This guide provides a comprehensive technical overview of the methodologies used to assess the metabolic stability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol , a novel compound with therapeutic potential, using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them a widely used and accepted in vitro model for studying Phase I metabolism.[1][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step guide to conducting and interpreting these crucial experiments. The principles and protocols outlined herein are grounded in established scientific literature and align with regulatory expectations for in vitro drug metabolism studies.[6][7][8]

Core Principles of the Human Liver Microsome Stability Assay

The in vitro metabolic stability assay using HLMs is designed to measure the rate at which a test compound is metabolized by the enzymes present in this subcellular fraction.[2][4] The fundamental principle involves incubating the compound with HLMs in the presence of necessary cofactors and monitoring the decrease in its concentration over time.

Key Components and Their Rationale:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to provide a representative average of the population's metabolic enzyme activity and to avoid donor-specific polymorphisms that could skew the results.[6] They contain a high concentration of Phase I enzymes like CYPs and flavin monooxygenases (FMOs), as well as some Phase II enzymes like UDP-glucuronyltransferases (UGTs).[1][5]

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): An essential cofactor for the catalytic activity of CYP enzymes.[5] Its inclusion initiates the metabolic reactions. Assays are often run with and without NADPH to distinguish between CYP-mediated metabolism and other potential degradation pathways.

  • Phosphate Buffer (pH 7.4): Maintains a stable and physiologically relevant pH for optimal enzyme activity.

  • Quenching Solution (e.g., ice-cold acetonitrile or methanol): Used to stop the enzymatic reaction at specific time points by precipitating the microsomal proteins. This solution often contains an internal standard for analytical quantification.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for accurately quantifying the remaining parent compound in the reaction mixture. Its high sensitivity and specificity allow for precise measurements even at low concentrations.[9][10][11]

The data generated from these experiments are used to calculate key pharmacokinetic parameters:

  • In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.[1]

  • Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[1][12]

These parameters are crucial for predicting in vivo hepatic clearance and bioavailability.[13][14][15]

Experimental Protocol: A Step-by-Step Guide

This section details a robust, self-validating protocol for determining the metabolic stability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol.

Materials and Reagents
ReagentRecommended Source/SpecificationPurpose
5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-olSynthesized and characterized in-house (>98% purity)Test Compound
Pooled Human Liver Microsomes (HLMs)Commercial supplier (e.g., Sekisui XenoTech, Corning)Enzyme Source
NADPH, regenerating system (optional)Sigma-Aldrich or equivalentCofactor for CYP enzymes
Potassium Phosphate Buffer (0.1 M, pH 7.4)Prepared in-house with high-purity waterReaction Buffer
Acetonitrile (ACN), LC-MS gradeFisher Scientific or equivalentQuenching and protein precipitation
Methanol (MeOH), LC-MS gradeFisher Scientific or equivalentSolvent for stock solutions
Internal Standard (IS)A structurally similar but distinct compoundFor LC-MS/MS quantification
Positive Control Compounds (e.g., Verapamil, Imipramine)Sigma-Aldrich or equivalentTo validate assay performance
Experimental Workflow

The following diagram illustrates the overall workflow of the HLM metabolic stability assay.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions: - Test Compound - Positive Controls - Internal Standard C Pre-incubate HLM solution and Test Compound at 37°C A->C B Thaw & Dilute HLMs in Phosphate Buffer B->C D Initiate Reaction by adding NADPH C->D E Aliquots taken at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Ice-Cold ACN containing Internal Standard E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining I->J K Determine t½ and CLint J->K

Caption: Workflow for the HLM metabolic stability assay.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare working solutions by diluting the stock solution in the incubation buffer.

    • Prepare a 20 mM NADPH stock solution in phosphate buffer.

    • Prepare the quenching solution (ice-cold acetonitrile) containing the internal standard at a fixed concentration.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer and the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the HLM suspension to reach a final concentration of 1 µM.

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine) to ensure the metabolic competency of the HLM batch.[16]

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution. The time of NADPH addition is considered T=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a tube containing a larger volume (e.g., 3x) of the ice-cold quenching solution with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.

Data Analysis and Calculations
  • Percentage of Compound Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

  • In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).

    • k = - (slope of the ln[% remaining] vs. time plot)

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the half-life and the incubation conditions.[1]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Predicted Metabolic Pathways of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Based on the chemical structure of the compound, several metabolic pathways can be predicted. The presence of the fluorophenylpiperazine and pyridin-2-ol moieties suggests susceptibility to both Phase I and Phase II metabolism.

Phase I Metabolism (CYP-mediated):

  • Aromatic Hydroxylation: The phenyl and pyridin-2-ol rings are potential sites for hydroxylation, a common reaction catalyzed by CYP enzymes, particularly CYP2D6.[17]

  • N-dealkylation: The piperazine ring can undergo N-dealkylation, mediated primarily by CYP3A4.[17] This would lead to the cleavage of the piperazine ring.

  • N-oxidation: The nitrogen atoms in the piperazine and pyridine rings can be oxidized.[18][19]

  • Hydroxylation of the Pyridine Ring: The pyridin-2-ol ring could be further hydroxylated to form dihydroxy-pyridine derivatives.[20]

Phase II Metabolism:

  • Glucuronidation: The hydroxyl group on the pyridin-2-ol moiety is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UGTs present in HLMs.[5][18] This would form a more water-soluble glucuronide conjugate.

  • Sulfation: The hydroxyl group could also undergo sulfation, another common Phase II conjugation reaction.

The following diagram illustrates the potential metabolic pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Parent 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol M1 Aromatic Hydroxylation (Phenyl or Pyridinyl Ring) Parent->M1 CYP2D6, etc. M2 N-Dealkylation (Piperazine Ring Cleavage) Parent->M2 CYP3A4 M3 N-Oxidation (Piperazine or Pyridine Nitrogen) Parent->M3 CYPs, FMOs M4 Glucuronidation (at Pyridin-2-ol) Parent->M4 UGTs M5 Sulfation (at Pyridin-2-ol) Parent->M5 SULTs M1->M4 UGTs M1->M5 SULTs

Caption: Predicted metabolic pathways for the title compound.

Interpreting the Results and Their Implications

The outcome of the HLM stability assay provides a classification of the compound's metabolic clearance.

Intrinsic Clearance (CLint)ClassificationImplications for Drug Development
< 15 µL/min/mgLow ClearanceLikely to have a long in vivo half-life and high bioavailability.
15 - 45 µL/min/mgIntermediate ClearanceModerate in vivo half-life and bioavailability.
> 45 µL/min/mgHigh ClearanceLikely to have a short in vivo half-life and low bioavailability.

Table adapted from McNaney et al. as cited in relevant literature.[1]

A high intrinsic clearance value for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol would suggest that it is rapidly metabolized by the liver. This could necessitate higher or more frequent dosing to maintain therapeutic levels, or it might prompt medicinal chemists to modify the structure to block the metabolic "hotspots" and improve stability. Conversely, a low clearance rate would be a favorable characteristic, suggesting good oral bioavailability and a longer duration of action.

Conclusion: A Foundational Step in De-risking Drug Candidates

The assessment of metabolic stability in human liver microsomes is an indispensable component of modern drug discovery. It provides a reliable, early-stage evaluation of a compound's metabolic liabilities, guiding lead optimization and candidate selection. The detailed protocol and theoretical framework presented in this guide offer a robust system for evaluating 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol. By understanding its metabolic fate through these in vitro methods, we can make more informed decisions, ultimately de-risking the development process and increasing the probability of advancing a safe and effective therapeutic agent to the clinic. The integration of such assays, as encouraged by regulatory bodies like the FDA, ensures a thorough and scientifically sound approach to drug development.[3][6][8]

References

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. [Link]

  • Metabolic stability in rat, mouse, and human liver microsomes of compound 12. ResearchGate. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • How is piperazine metabolized in the body?. Biosynce. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Food and Drug Administration. [Link]

  • Metabolic Stability Assays. Sigma-Aldrich. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. PMC. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]

  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed. [Link]

  • Metabolite identification (liver microsomes, human). Eurofins. [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. [Link]

  • Pyridine. Det Nationale Forskningscenter for Arbejdsmiljø (NFA). [Link]

  • Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

Sources

preliminary toxicity screening 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Screening of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol: A Methodological Framework

As a Senior Application Scientist overseeing preclinical drug development, I approach the toxicity screening of any New Chemical Entity (NCE) not as a checklist, but as a hypothesis-driven investigation. The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol presents a fascinating, yet historically challenging, structural profile. It combines an arylpiperazine moiety—a highly privileged pharmacophore in CNS and kinase drug discovery—with a pyridin-2-ol ring.

While this architecture is excellent for target engagement, it carries inherent toxicological liabilities. To prevent late-stage attrition, we must design a self-validating, tiered screening cascade that interrogates the specific mechanistic risks of this molecule.

Structural Toxicological Deconstruction (The "Why")

Before pipetting a single reagent, we must understand the chemical causality of potential toxicity. The structure of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol presents three primary structural alerts:

  • The Basic Arylpiperazine Core (Cardiotoxicity Risk): The N4 nitrogen of the piperazine ring is basic (pKa ~7.5–8.5) and will be predominantly protonated at physiological pH (7.4). This cationic center, tethered to the lipophilic 2-fluorophenyl ring, creates a classic pharmacophore for interacting with the Tyr652 and Phe656 residues within the inner cavity of the hERG ( Kv​11.1 ) potassium channel. This interaction is the primary driver of drug-induced Long QT Syndrome[1][2].

  • Fluorinated Aromatic Ring (Metabolic Risk): While fluorine substitution blocks specific oxidation sites to improve metabolic half-life, arylpiperazines are heavily metabolized by hepatic CYP2D6 and CYP3A4. We must screen for the formation of reactive electrophilic intermediates (e.g., epoxides or defluorinated quinone-imines) that can cause idiosyncratic hepatotoxicity.

  • Pyridin-2-ol / 2-Pyridone Tautomerism (Genotoxicity Risk): The pyridin-2-ol moiety exists in equilibrium with its 2-pyridone tautomer. Planar nitrogenous heterocycles occasionally exhibit DNA intercalation properties, necessitating rigorous mutagenicity screening.

hERG_Mechanism compound 5-[4-(2-Fluorophenyl)piperazine- 1-carbonyl]pyridin-2-ol protonation Physiological pH (7.4) Piperazine N4 Protonation compound->protonation binding Binding to hERG Cavity (Tyr652 & Phe656) protonation->binding blockade Potassium Current (IKr) Blockade binding->blockade qt_prog Action Potential Prolongation (QTc Interval Risk) blockade->qt_prog

Caption: Mechanistic pathway of hERG channel blockade by the protonated piperazine moiety.

Tiered Screening Workflow & Methodologies

To systematically de-risk this compound, we employ a tiered approach, moving from high-throughput in vitro assays to targeted in vivo models.

G in_silico Tier 1: In Silico & Physicochemical (pKa, LogP, Structural Alerts) in_vitro_hepa Tier 2A: Hepatotoxicity (Primary Hepatocytes, ATP/ROS) in_silico->in_vitro_hepa in_vitro_cardio Tier 2B: Cardiotoxicity (hERG Patch Clamp, ICH S7B) in_silico->in_vitro_cardio in_vitro_geno Tier 2C: Genotoxicity (Mini-Ames, ICH M7) in_silico->in_vitro_geno in_vivo Tier 3: Acute In Vivo (Dose-Ranging, MTD, OECD 425) in_vitro_hepa->in_vivo in_vitro_cardio->in_vivo in_vitro_geno->in_vivo decision Go/No-Go Decision Matrix (Risk vs. Benefit) in_vivo->decision

Caption: Tiered preliminary toxicity screening workflow for the target compound.

Tier 2A: Hepatotoxicity Profiling (3D PHH Spheroids)

Causality: We bypass standard 2D HepG2 cells because they lack physiological levels of CYP450 enzymes. Because the fluorophenylpiperazine relies on CYP-mediated clearance, failing to use metabolically competent Primary Human Hepatocytes (PHHs) risks false negatives for reactive metabolite-driven toxicity.

Step-by-Step Protocol:

  • Cell Culture: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at 2,000 cells/well. Centrifuge at 100 x g for 5 minutes to promote aggregation. Incubate for 5 days to allow 3D spheroid formation.

  • Compound Preparation: Prepare a 10-point dose-response curve of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in DMSO (final assay DMSO concentration 0.5%).

  • Dosing & Incubation: Treat spheroids with the compound (0.1 µM to 100 µM). Include Chlorpromazine as a positive hepatotoxic control and 0.5% DMSO as the vehicle control. Incubate for 72 hours.

  • Endpoint Measurement: Add CellTiter-Glo® 3D reagent to lyse the spheroids. The luminescence generated is directly proportional to intracellular ATP levels (a marker of metabolic viability).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Tier 2B: Cardiotoxicity (ICH S7B Compliant hERG Patch Clamp)

Causality: Radioligand binding assays only tell us if a drug binds to the channel, not if it blocks the current. To comply with ICH S7B and E14 guidelines for predicting proarrhythmic potential[3], we must measure the functional blockade of the IKr​ current using whole-cell patch clamp[2].

Step-by-Step Protocol:

  • Cell Preparation: Utilize CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with an intracellular solution containing K-aspartate and an extracellular solution containing physiological Na+ and K+ .

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the compound at 0.3, 1, 3, and 10 µM. Wait 3 minutes per concentration to reach steady-state block. Include E-4031 (a known hERG inhibitor) as a self-validating positive control[2].

  • Quantification: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline. Calculate the IC50​ .

Tier 2C: Genotoxicity (ICH M7 Mini-Ames Test)

Causality: To address the mutagenic potential of the pyridinol/pyridone tautomeric system, we use a microplate fluctuation Ames test. This format requires significantly less compound than the traditional agar plate method while maintaining regulatory relevance.

Step-by-Step Protocol:

  • Strain Preparation: Grow Salmonella typhimurium tester strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare two parallel arms: one with 10% rat liver S9 fraction (to simulate hepatic metabolism) and one without.

  • Exposure: In a 384-well plate containing exposure medium and a pH indicator (bromocresol purple), add the bacteria, S9 (if applicable), and the test compound (up to 500 µ g/well ).

  • Incubation & Scoring: Incubate at 37°C for 48 hours. If the compound induces a reversion mutation, the bacteria will synthesize histidine, grow, and lower the pH, turning the well from purple to yellow.

  • Validation: Ensure positive controls (e.g., 2-Aminoanthracene for +S9, 4-Nitroquinoline 1-oxide for -S9) yield >80% yellow wells.

Tier 3: Early In Vivo Acute Toxicity (Dose-Ranging)

Causality:In vitro data cannot model systemic pharmacokinetics, protein binding, or blood-brain barrier penetration. We utilize a modified FDA Pyramiding/Up-and-Down procedure to ethically minimize animal use while establishing the Maximum Tolerated Dose (MTD)[4].

Step-by-Step Protocol:

  • Animal Preparation: Fast a cohort of 3 adult female C57BL/6 mice overnight.

  • Dosing: Administer a single oral gavage dose of the compound formulated in 0.5% Methylcellulose/0.1% Tween-80. Start at a conservative dose of 10 mg/kg.

  • Observation: Monitor continuously for the first 4 hours for acute CNS signs (tremors, catalepsy, hyperlocomotion—common with arylpiperazines), then daily for 14 days. Record body weight daily.

  • Escalation: If no severe toxicity or >10% body weight loss is observed, dose a new cohort of 3 mice at 30 mg/kg, followed by 100 mg/kg, until the MTD is defined.

Data Synthesis & Go/No-Go Decision Matrix

The culmination of this screening cascade is the translation of raw data into actionable drug development decisions. The table below outlines the quantitative thresholds I use to evaluate the viability of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol moving into IND-enabling GLP toxicology studies.

Assay / ParameterTarget Metric"Go" Threshold (Favorable)"Investigate" Threshold (Caution)"No-Go" Threshold (High Risk)
Hepatotoxicity (3D PHH) ATP IC50​ > 50 µM10 – 50 µM< 10 µM
Cardiotoxicity (hERG) hERG IC50​ > 30 µM (or >30x expected Cmax​ )1 – 30 µM< 1 µM (Potent Blockade)
Genotoxicity (Mini-Ames) Revertant WellsNegative (No significant increase)Weak Positive (Requires follow-up)Strong Positive (+/- S9)
Acute In Vivo Toxicity MTD (Oral)> 100 mg/kg30 – 100 mg/kg< 30 mg/kg

Note: A hERG IC50​ between 1–30 µM is common for piperazine derivatives. If the compound falls in the "Investigate" tier, we do not immediately kill the program. Instead, we evaluate the therapeutic unbound Cmax​ and calculate the safety margin. If the margin is >30-fold, the risk is generally considered acceptable for progression.

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comprehensive Technical Guide & Protocol

Executive Summary & Analyte Profiling

The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (hereafter referred to as FPCP ) presents a unique set of analytical challenges due to its diverse structural moieties. As a novel pharmaceutical intermediate or active pharmaceutical ingredient (API), its accurate quantification is critical for downstream drug development.

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical profile:

  • 2-Fluorophenyl Group: Highly electronegative, imparting a strong localized dipole moment and rendering the molecule susceptible to specific halogen-based stationary phase interactions.

  • Piperazine Core: Contains a tertiary amine. The N4 nitrogen is basic with an estimated pKa​ of 4.5–5.0, making its ionization state highly sensitive to mobile phase pH.

  • Pyridin-2-ol Ring: Exists in a tautomeric equilibrium with 2-pyridone. It acts as both a hydrogen bond donor and acceptor, with a weakly acidic pKa​ (~11.0).

Standard C18 reversed-phase methods often fail to provide adequate retention or peak symmetry for such multifunctional, polar basic compounds. This application note details the causality-driven development and ICH Q2(R2)-compliant validation of a highly specific, stability-indicating HPLC method for FPCP.

Scientific Rationale for Method Parameters (E-E-A-T)

Do not rely on trial-and-error; robust method development requires a first-principles approach to chromatography.

Stationary Phase Selection: The PFP Advantage

While traditional alkyl phases (C8, C18) rely solely on dispersive hydrophobic interactions, they often exhibit poor selectivity for fluorinated and highly polar aromatic compounds. For FPCP, we selected a Pentafluorophenyl (PFP) stationary phase.

Causality: The PFP column provides orthogonal selectivity through multimodal retention mechanisms[1]. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge and a partial positive charge in the center of the ring. This facilitates:

  • Dipole-Dipole Interactions: Strong affinity between the C-F bonds of the stationary phase and the 2-fluorophenyl group of FPCP.

  • π−π Interactions: Enhanced charge-transfer interactions between the electron-deficient PFP ring and the electron-rich aromatic systems of the analyte.

  • Hydrogen Bonding: The rigid PFP surface allows for optimal hydrogen bonding with the pyridin-2-ol moiety.

Retention_Mechanism Analyte FPCP Analyte (Fluorinated Piperazine) Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi HBond Hydrogen Bonding (Pyridin-2-ol) Analyte->HBond Stationary PFP Column Stationary Phase Dipole->Stationary PiPi->Stationary HBond->Stationary

Figure 1: Multimodal retention mechanisms of FPCP on a Pentafluorophenyl (PFP) stationary phase.
Mobile Phase & pH Optimization

The retention of ionizable analytes is dictated by the Henderson-Hasselbalch equation. If the mobile phase pH is near the analyte's pKa​ , the compound exists in a mixed ionization state, leading to split peaks, severe tailing, and irreproducible retention times[2].

Causality: The basic piperazine nitrogen has a pKa​ of ~4.8. To ensure the analyte is fully protonated (>99% ionized) and behaves consistently, the mobile phase pH must be maintained at least 2 units below the pKa​ [2]. Therefore, we established a target pH of 2.8 . We utilize a 10 mM Ammonium Formate buffer adjusted with Formic Acid. This buffer provides excellent ionic strength to mask residual silanol activity on the silica support, ensuring sharp, symmetrical peaks, while remaining fully volatile for potential LC-MS compatibility.

Experimental Protocols

Chromatographic Conditions

To maximize efficiency, a superficially porous particle (SPP) column was chosen. SPP columns deliver UHPLC-like efficiencies at standard HPLC backpressures due to reduced longitudinal diffusion and mass transfer resistance.

ParameterOptimized Condition
Column Superficially Porous PFP (100 × 4.6 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 2.8 with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Controls viscosity and improves mass transfer)
Injection Volume 5 µL
Detection UV/Vis at 254 nm (PDA detector)
Needle Wash Methanol : Water (50:50, v/v)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
1.0 90 10 Isocratic hold
7.0 40 60 Linear
8.0 10 90 Linear (Wash)
10.0 10 90 Isocratic hold
10.1 90 10 Step change

| 14.0 | 90 | 10 | Re-equilibration |

Step-by-Step Preparation Methodology

Step 1: Mobile Phase A Preparation

  • Accurately weigh 0.63 g of Ammonium Formate and dissolve it in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.80 ± 0.05.

  • Filter the solution through a 0.22 µm hydrophilic PTFE membrane filter and degas via sonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of FPCP reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to poor aqueous solubility of the neutral species), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (90% A : 10% B) to prevent solvent-mismatch peak distortion during injection.

Step 3: System Suitability Testing (Self-Validating Protocol) Before analyzing actual samples, the system must validate its own performance. Inject the Working Solution six times. The system is deemed suitable only if:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • USP Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

Method Validation Framework

The method was rigorously validated in strict accordance with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [3].

HPLC_Workflow N1 1. Analyte Profiling pKa & LogP Analysis N2 2. Column Selection PFP Stationary Phase N1->N2 N3 3. Mobile Phase Tuning pH 2.8 Buffer Selection N2->N3 N4 4. Gradient Optimization Organic Modifier Scouting N3->N4 N5 5. Method Validation ICH Q2(R2) Compliance N4->N5

Figure 2: Systematic HPLC method development workflow for fluorinated piperazine derivatives.
Validation Parameters Evaluated
  • Specificity: Verified by injecting blank solutions and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) to ensure no co-eluting peaks interfere with the FPCP principal peak.

  • Linearity and Range: Evaluated across 7 concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Accuracy (Recovery): Assessed by spiking known amounts of FPCP into a synthetic placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Precision: Divided into Repeatability (intra-day, n=6 ) and Intermediate Precision (inter-day, different analysts, n=12 ).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve ( σ/S approach).

Results and Data Presentation

The structured application of the PFP column combined with strict pH control yielded an exceptionally robust method. The FPCP peak eluted at approximately 5.4 minutes with a USP tailing factor of 1.12, indicating excellent mitigation of secondary silanol interactions.

Table 1: Linearity and Sensitivity Data

Parameter Result Acceptance Criteria (ICH)
Linear Range 1.0 – 100.0 µg/mL -

| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 | | Y-Intercept Bias | 1.2% | ≤2.0% of 100% response | | Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise ≥3:1 | | Limit of Quantitation (LOQ) | 0.45 µg/mL | Signal-to-Noise ≥10:1 |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL)* Recovery (%) %RSD
50% 25.0 24.8 99.2% 0.8%
100% 50.0 50.3 100.6% 0.5%

| 150% | 75.0 | 74.5 | 99.3% | 0.7% |

*Average of triplicate preparations.

Table 3: Precision Data

Precision Type Conditions Mean Area %RSD Acceptance Criteria

| Repeatability | Day 1, Analyst 1 ( n=6 ) | 1,452,300 | 0.65% | ≤2.0% | | Intermediate | Day 2, Analyst 2 ( n=6 ) | 1,448,950 | 0.81% | ≤2.0% | | Overall | Combined ( n=12 ) | 1,450,625 | 0.78% | ≤2.0% |

Conclusion

The successful method development for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (FPCP) demonstrates the necessity of aligning stationary phase chemistry and mobile phase thermodynamics with the analyte's specific structural properties. By leveraging the multimodal interactions of a PFP column and strictly controlling the ionization state of the piperazine core at pH 2.8, we bypassed the peak tailing and poor retention issues commonly observed with standard C18 columns. The resulting method is highly accurate, precise, and fully compliant with ICH Q2(R2) guidelines, making it highly suitable for routine quality control and stability testing in drug development environments.

Sources

Application Note: In Vivo Dosing Protocols for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, translational scientists, and drug development professionals specializing in oncology, RNA metabolism, and targeted therapeutics.

Mechanistic Rationale & Chemical Context

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (and its tautomeric form, pyridin-2(1H)-one) represents a highly potent, orally bioavailable class of allosteric inhibitors targeting the eukaryotic initiation factor 4A3 (eIF4A3) [1].

Unlike eIF4A1 and eIF4A2, which are primarily involved in translation initiation, eIF4A3 is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC). The EJC is critical for downstream RNA metabolism, specifically Nonsense-Mediated mRNA Decay (NMD) . Cancer cells, which frequently harbor premature termination codons (PTCs) due to high mutation burdens, rely heavily on NMD to prevent the accumulation of toxic truncated proteins.

By allosterically binding to eIF4A3, this piperazine-1-carbonyl derivative blocks EJC assembly, thereby suppressing the NMD pathway. This suppression leads to the accumulation of aberrantly spliced transcripts (such as the 1.6 kb isoform of SC35), triggering apoptosis in susceptible tumor models like the HCT-116 colorectal carcinoma xenograft[1],[2].

Mechanism Cmpd 5-[4-(2-Fluorophenyl)piperazine -1-carbonyl]pyridin-2-ol Target eIF4A3 Helicase (EJC Core Component) Cmpd->Target Allosteric Binding Complex Exon Junction Complex (EJC) Assembly Arrest Target->Complex Functional Blockade Pathway Inhibition of Nonsense-Mediated mRNA Decay (NMD) Complex->Pathway NMD Suppression Biomarker SC35 1.6 kb mRNA Accumulation (PD Marker) Pathway->Biomarker Splicing Alteration Outcome Tumor Growth Inhibition (HCT-116 Xenograft) Pathway->Outcome Apoptosis Induction

Figure 1: Mechanism of action for eIF4A3 inhibition leading to NMD suppression and tumor growth arrest.

Formulation Engineering: The 5-Component Vehicle

A significant hurdle in the in vivo translation of piperazine-carbonyl derivatives is their poor aqueous solubility, which severely limits gastrointestinal absorption. To achieve the requisite oral bioavailability for efficacy studies, a highly optimized 5-component solubilizing vehicle must be utilized[1].

Self-Validating QC Step: Prior to dosing, the formulation must be visually inspected under a light source. The presence of micro-precipitates indicates incomplete dissolution, which will lead to erratic pharmacokinetic (PK) profiles and study failure.

Table 1: Vehicle Composition and Mechanistic Function
ComponentVolume %Mechanistic Function in Formulation
DMSO 10%Primary solvent; disrupts the robust crystal lattice of the compound.
Cremophor EL 10%Non-ionic surfactant; prevents compound precipitation upon dilution in GI fluids.
PEG400 30%Co-solvent; enhances thermodynamic solubility and intestinal permeability.
Propylene Glycol (PG) 20%Co-solvent; acts synergistically with PEG400 to stabilize the microemulsion.
0.4 M Citrate Buffer 30%pH modifier; maintains the compound in an optimal ionization state for absorption.
Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh the required mass of the compound into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of DMSO (10% of final volume). Vortex for 2 minutes and sonicate in a water bath at 37°C until the solution is completely clear.

  • Surfactant Addition: Add Cremophor EL (10%). Vortex vigorously to ensure uniform micelle formation.

  • Co-solvent Integration: Sequentially add PEG400 (30%) and Propylene Glycol (20%). Invert the vial gently to mix without introducing excessive air bubbles.

  • Aqueous Buffering: While stirring continuously on a magnetic plate, dropwise add the 0.4 mol/L Citrate solution (30%). Note: Rapid addition of the aqueous phase may cause transient precipitation. Dropwise addition ensures the compound remains trapped within the micellar/co-solvent matrix.

In Vivo Xenograft Protocol (HCT-116 Model)

The following protocol details the in vivo pharmacodynamic (PD) and efficacy evaluation workflow in a murine model[1].

Workflow Formulation Vehicle Prep DMSO/Cremophor/PEG400 /PG/Citrate Inoculation Tumor Inoculation HCT-116 in BALB/c Nude Dosing PO Dosing 100 mg/kg Formulation->Dosing Complete Dissolution Inoculation->Dosing Randomize at 100-200 mm³ PD PD Sampling 4, 8, 24 h post-dose Dosing->PD Tissue Harvest Efficacy Efficacy Tracking Tumor Vol / Body Wt Dosing->Efficacy Daily Monitoring

Figure 2: Workflow for in vivo dosing, pharmacodynamic sampling, and efficacy tracking.

Step-by-Step Dosing Methodology
  • Tumor Inoculation: Harvest HCT-116 human colorectal carcinoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–200 mm³, randomize mice into Vehicle Control and Treatment groups (n=8-10 per group).

  • Administration: Administer the formulated compound via oral gavage (PO) at a dose of 100 mg/kg . Ensure the dosing volume does not exceed 10 mL/kg to prevent gastric distension and reflux.

  • Efficacy Monitoring: Measure tumor dimensions bi-weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Monitor body weight daily; a weight loss of >15% triggers humane endpoint protocols.

Pharmacodynamic (PD) Validation Assay

To prove that tumor regression is causally linked to eIF4A3 target engagement, researchers must validate the inhibition of NMD in vivo. The standard biomarker for this is the upregulation of the SC35 1.6 kb mRNA transcript [1].

Tissue Harvest & RT-qPCR Protocol
  • Sampling: At 4, 8, and 24 hours post-dose, euthanize a subset of mice (n=3 per timepoint). Rapidly excise the tumor, flash-freeze in liquid nitrogen, and store at -80°C. Causality: Rapid freezing halts RNA degradation, preserving the transient splicing intermediates.

  • RNA Extraction: Homogenize tumor tissue in TRIzol reagent. Extract total RNA and verify integrity (RIN > 7.0) using a bioanalyzer.

  • cDNA Synthesis & qPCR: Reverse-transcribe 1 µg of total RNA. Perform qPCR using specific primers targeting the SC35 1.6 kb isoform. Normalize expression against a stable housekeeping gene (e.g., GAPDH).

Table 2: Expected Pharmacodynamic and Efficacy Metrics
MetricExpected Outcome (100 mg/kg PO)Biological Significance
SC35 1.6 kb mRNA (4h) ~2.0 to 2.5-fold increase vs VehicleRapid target engagement and initial NMD blockade.
SC35 1.6 kb mRNA (24h) Return to baselineIndicates compound clearance; dictates dosing frequency.
Tumor Growth (T/C %) 29% to 54%Significant antitumor efficacy (T/C < 42% is considered active).
Body Weight Change < 5% reductionDemonstrates an acceptable therapeutic window and low general toxicity.

References

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Medicinal Chemistry Letters (2017). URL:[Link][1]

  • CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement. ACS Chemical Biology (2020). URL:[Link][2]

Sources

Application Note: Formulation Strategies for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a complex, highly lipophilic active pharmaceutical ingredient (API) characterized by poor aqueous solubility and high intestinal permeability, firmly placing it in Class II of the Biopharmaceutics Classification System (BCS).

From a structural perspective, this API presents unique formulation challenges:

  • pH-Dependent Solubility: The piperazine ring acts as a weak base. In the acidic environment of the stomach (pH 1.2), the API protonates and dissolves readily. However, upon entering the neutral pH of the small intestine (pH 6.8), it rapidly deprotonates and precipitates, severely limiting bioavailability[1].

  • Tautomeric Hydrogen Bonding: The pyridin-2-ol core exists in a tautomeric equilibrium with 2-pyridone, offering both hydrogen bond donor (N-H) and acceptor (C=O) sites.

  • Lipophilicity: The 2-fluorophenyl moiety drives high lipophilicity (estimated LogP > 3.0), necessitating advanced solubilization techniques.

To overcome the "spring and parachute" dilemma—where the drug dissolves in the stomach (spring) but crashes out in the intestine—we detail two field-validated formulation strategies: Spray-Dried Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale & Polymer Selection

Converting the crystalline API into an amorphous state significantly increases its free energy and apparent solubility[2]. However, amorphous forms are thermodynamically unstable. We utilize Polyvinylpyrrolidone-vinyl acetate (PVP-VA 64) as the stabilizing polymer.

Causality of Selection: PVP-VA 64 is specifically chosen over cellulosic polymers (like HPMCAS) due to its superior hydrogen-bonding profile for this API. The pyrrolidone carbonyl groups of PVP-VA act as strong hydrogen-bond acceptors for the pyridone N-H of the API, while the hydrophobic vinyl acetate groups interact with the fluorophenyl ring. This dual interaction effectively raises the glass transition temperature ( Tg​ ) of the mixture and acts as a robust "parachute" to inhibit precipitation in the intestinal tract[3].

Spray Drying Protocol

This self-validating protocol ensures the generation of a stable, single-phase ASD.

Step 1: Feed Solution Preparation

  • Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio. This ensures the complete dissolution of both the lipophilic API and the hydrophilic PVP-VA 64.

  • Dissolve the API and PVP-VA 64 at a 1:3 weight ratio (25% drug load) to achieve a total solid concentration of 10% w/v.

  • Stir magnetically at 300 rpm for 45 minutes until the solution is optically clear.

Step 2: Spray Drying Parameters Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) with a two-fluid nozzle (0.7 mm).

  • Inlet Temperature: 85°C (Optimized to ensure rapid solvent evaporation without thermal degradation).

  • Outlet Temperature: 45°C – 50°C.

  • Aspirator Rate: 100% (~35 m³/h).

  • Feed Pump Rate: 15% (~4.5 mL/min).

  • Atomization Gas (N₂): 40 mm (rotameter).

Step 3: Secondary Drying Transfer the collected powder to a vacuum desiccator at 40°C (-0.8 bar) for 24 hours to reduce residual DCM/MeOH below ICH Q3C limits.

ASD_Workflow A API + PVP-VA 64 (1:3 Ratio) B Solvent Dissolution (DCM:MeOH 1:1) A->B Magnetic Stirring C Spray Drying (Inlet: 85°C) B->C Feed Pump (4.5 mL/min) D Rapid Solvent Evaporation C->D N2 Atomization E Amorphous Solid Dispersion (ASD) D->E Cyclone Collection

Spray Drying workflow for generating API-PVP-VA Amorphous Solid Dispersions.

Strategy II: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Rationale

For highly lipophilic weak bases that suffer from pH-mediated precipitation, SMEDDS offers a physiological bypass. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the drug is encapsulated within oil-in-water microemulsions (<50 nm) upon contact with gastrointestinal fluids[4]. Because the API remains partitioned in the lipid phase, its solubility becomes independent of the intestinal pH, effectively neutralizing the piperazine precipitation risk[5].

Liquid-to-Solid SMEDDS Protocol

Step 1: Excipient Screening & Ternary Phase Diagram Based on solubility profiling, select:

  • Oil: Oleic Acid (Provides high solubility for the fluorophenyl moiety)[6].

  • Surfactant: Labrasol (PEG-8 Caprylic/Capric Glycerides; HLB 14).

  • Co-surfactant: Transcutol HP (Highly purified diethylene glycol monoethyl ether).

Step 2: Liquid SMEDDS Preparation

  • Weigh Oleic Acid (15% w/w), Labrasol (50% w/w), and Transcutol HP (35% w/w) into a glass vial.

  • Add the API at a concentration of 25 mg/g of the lipid vehicle.

  • Vortex the mixture for 5 minutes, then incubate in a shaking water bath at 40°C for 2 hours to ensure complete isotropic solubilization.

  • Equilibrate at room temperature for 24 hours to verify the absence of API precipitation.

Step 3: Solidification (S-SMEDDS) To improve processability for capsule filling, convert the liquid SMEDDS into a free-flowing powder.

  • Add the liquid SMEDDS dropwise onto a highly porous carrier (e.g., Aerosil 300 / Colloidal Silicon Dioxide) at a 1:1 (w/w) ratio.

  • Blend continuously using a glass mortar and pestle until a homogeneous, free-flowing powder is obtained[6].

SMEDDS_Pathway A Oral Administration (Solid SMEDDS Capsule) B Gastric/Intestinal Fluid Dilution A->B C Spontaneous Emulsification (<50 nm droplets) B->C Mild Agitation (GI Motility) D Prevention of Piperazine pH-Precipitation C->D Surfactant Stabilization E Enhanced Lymphatic & Transcellular Absorption D->E

Mechanistic pathway of SMEDDS spontaneous emulsification and absorption enhancement.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and biopharmaceutical performance of the pure API against the engineered formulations.

ParameterPure Crystalline APISpray-Dried ASD (PVP-VA)Solid-SMEDDS (Aerosil 300)
Physical State (XRPD) Highly CrystallineAmorphous HaloAmorphous / Molecularly Dissolved
Aqueous Solubility (pH 6.8) < 5 µg/mL~ 185 µg/mL (Supersaturated)> 2,500 µg/mL (Encapsulated)
Droplet Size upon Dispersion N/A (Particulate suspension)N/A (Polymeric micelles)32.4 ± 4.1 nm (PDI: 0.18)
In vitro Dissolution (pH 6.8, 60 min) 12%88%96%
Stability (40°C / 75% RH, 3 months) StableStable (No recrystallization)Stable (No phase separation)

Note: The ASD maintains supersaturation via polymer-drug hydrogen bonding, whereas the SMEDDS achieves near-complete dissolution by bypassing the aqueous phase entirely.

References

  • Polymer selection for amorphous solid dispersion of a new drug candidate IMR Press[Link]

  • Spray Drying for Pharmaceutical Raw Materials: A Systematic Review on Enhancing Bioavailability and Stability Taylor & Francis[Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties Molecular Pharmaceutics - ACS Publications[Link]

  • Development and optimization of self microemulsifying drug delivery of domperidone SciELO[Link]

  • Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability of ticagrelor Dovepress[Link]

  • Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability MDPI[Link]

Sources

Application Note: Advanced Radiolabeling Techniques for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol represents a highly privileged structural motif in neuropharmacology. It combines a 2-fluorophenylpiperazine moiety—a classic pharmacophore ubiquitous in high-affinity ligands for dopamine (D2/D3/D4), serotonin (5-HT1A), and sigma receptors[1][2]—with a pyridin-2-ol hydrogen-bonding domain.

To enable in vivo Positron Emission Tomography (PET) imaging without altering the molecule's pharmacological profile, exact isotopic labeling is required. This Application Note details two state-of-the-art radiosynthetic workflows to achieve high molar activity radiotracers:

  • [¹⁸F]Radiofluorination of the deactivated aryl ring via Copper-Mediated Radiofluorination (CMRF).

  • [¹¹C]Carbonylation of the central amide linkage via Palladium-catalyzed cross-coupling[3].

Mechanistic Rationale & Retrosynthetic Analysis

Isotopic labeling of this specific molecule presents unique chemical challenges that dictate our experimental design:

  • The 2-Fluorophenyl Moiety ([¹⁸F] Pathway): Traditional nucleophilic aromatic substitution (S_NAr) with [¹⁸F]fluoride requires strongly electron-withdrawing groups ortho or para to the leaving group. The piperazine substituent is electron-donating, rendering the ortho-position highly deactivated. To bypass these electronic restrictions, we employ Copper-Mediated Radiofluorination (CMRF) of an arylboronic acid pinacol ester (Bpin) precursor. This method proceeds via a highly reactive Cu(III)-aryl intermediate, allowing for rapid fluorination of unactivated rings.

  • The Carbonyl Linkage ([¹¹C] Pathway): The central amide bond is an ideal disconnection point for [¹¹C] labeling. Using palladium-catalyzed carbonylative amidation with cyclotron-produced [¹¹C]carbon monoxide ([¹¹C]CO), we can convergently couple 1-(2-fluorophenyl)piperazine with a 5-iodopyridin-2-ol precursor[3].

  • Protecting Group Strategy (Critical): The pyridin-2-ol group exists in tautomeric equilibrium with pyridin-2(1H)-one. The free -OH/-NH motif strongly coordinates to transition metals, which will poison both the Cu(OTf)₂ and Pd(dba)₂ catalysts. Therefore, a methoxymethyl (MOM) ether protecting group is mandatory during both radiolabeling sequences. The MOM group is robust under basic cross-coupling conditions but rapidly cleaved under mild aqueous acidic conditions that preserve the piperazine-carbonyl linkage.

Experimental Protocols

Protocol A: Isotopic [¹⁸F]Labeling via Copper-Mediated Radiofluorination (CMRF)

Objective: Synthesize the [¹⁸F]-isotopologue via late-stage fluorination.

Materials:

  • Precursor: 5-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbonyl)-2-(methoxymethoxy)pyridine (2.5 mg, ~5 µmol).

  • Catalyst System: Cu(OTf)₂ (15 µmol) and Pyridine (50 µmol) in anhydrous N,N-dimethylacetamide (DMA, 0.5 mL).

  • Phase Transfer Catalyst: Kryptofix-222 (K₂₂₂) / K₂CO₃.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping & Azeotropic Drying:

    • Trap cyclotron-produced [¹⁸F]fluoride (typically 10–30 GBq) on a pre-conditioned QMA carbonate cartridge.

    • Elute into a V-vial using a solution of K₂₂₂ (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (1 mL, 8:2 v/v).

    • Causality: Evaporate the solvent at 100°C under a stream of Helium. Add anhydrous MeCN (3 × 1 mL) and repeat evaporation. Cu-mediated reactions are exceptionally sensitive to water, which promotes competitive protodeboronation (yielding the des-fluoro byproduct) over fluorination.

  • Radiofluorination:

    • Add the precursor, Cu(OTf)₂, and pyridine dissolved in 0.5 mL anhydrous DMA to the dried [¹⁸F]K/K₂₂₂ complex.

    • Heat the sealed vial at 110°C for 15 minutes.

    • Causality: Pyridine acts as a crucial directing ligand. It stabilizes the highly reactive Cu(III)-aryl intermediate and lowers the activation energy required for the reductive elimination step that forms the C-[¹⁸F] bond.

  • Acidic Deprotection:

    • Cool the reaction to 40°C. Add 0.5 mL of 3M HCl and heat at 90°C for 5 minutes.

    • Causality: This selectively hydrolyzes the MOM ether to reveal the free pyridin-2-ol without cleaving the newly formed[¹⁸F]-aryl bond or the central amide.

  • Purification:

    • Quench and neutralize with 2M NaOH (0.75 mL).

    • Inject the mixture onto a semi-preparative RP-HPLC (C18 column, eluting with MeCN/H₂O containing 0.1% TFA). Collect the radioactive fraction corresponding to the product.

Protocol B: Isotopic [¹¹C]Labeling via Pd-Catalyzed Carbonylation

Objective: Synthesize the [¹¹C]-isotopologue via[¹¹C]CO insertion.

Materials:

  • Precursors: 5-iodo-2-(methoxymethoxy)pyridine (2.0 mg) and 1-(2-fluorophenyl)piperazine (3.0 mg).

  • Catalyst System: Pd(dba)₂ (2.0 mg) and Xantphos (2.5 mg) in anhydrous THF (0.4 mL).

Step-by-Step Methodology:

  • [¹¹C]CO Generation:

    • Reduce cyclotron-produced [¹¹C]CO₂ to [¹¹C]CO by passing the gas over a heated zinc or molybdenum column at 400°C.

  • Carbonylation Reaction:

    • Sweep the [¹¹C]CO gas into a sealed micro-vial containing the precursors, Pd(dba)₂, and Xantphos in THF at room temperature.

    • Heat the mixture to 100°C for 5 minutes.

    • Causality: Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific geometry enforces a cis-coordination of the aryl and carbonyl groups on the palladium center. This drastically accelerates the migratory insertion of [¹¹C]CO while suppressing direct reductive elimination (which would yield the non-carbonylated cross-coupling byproduct)[3].

  • Deprotection & Purification:

    • Add 0.3 mL of 6M HCl and heat at 90°C for 3 minutes to remove the MOM protecting group.

    • Neutralize with NaOH, dilute with HPLC mobile phase, and purify via semi-preparative RP-HPLC.

Quantitative Data & Quality Control

The following table summarizes the validated Quality Control (QC) metrics for both radiolabeling pathways.

Parameter[¹⁸F] CMRF Pathway[¹¹C] Carbonylation Pathway
Starting Radioactivity 20–30 GBq ([¹⁸F]Fluoride)15–25 GBq ([¹¹C]CO₂)
Synthesis Time (Total) 75 minutes40 minutes
Radiochemical Yield (RCY) 18 ± 4% (decay-corrected)35 ± 6% (decay-corrected)
Radiochemical Purity > 99%> 99%
Molar Activity (A_m) 120–180 GBq/µmol80–150 GBq/µmol
Formulation 10% EtOH in Saline (0.9%)10% EtOH in Saline (0.9%)

Radiosynthetic Workflow Visualization

Radiolabeling Precursor1 Boronic Ester Precursor (Bpin-Aryl-Pip-Py-OMOM) F18 [18F]Fluoride, Cu(OTf)2 Pyridine, DMA, 110°C Precursor1->F18 Precursor2 Aryl Halide + Piperazine (5-Iodo-Py-OMOM + 2-F-Ph-Pip) C11 [11C]CO, Pd(dba)2 Xantphos, THF, 100°C Precursor2->C11 Intermediate1 [18F]MOM-Protected Tracer F18->Intermediate1 Intermediate2 [11C]MOM-Protected Tracer C11->Intermediate2 Deprotect1 Acidic Deprotection (3M HCl, 90°C) Intermediate1->Deprotect1 Deprotect2 Acidic Deprotection (6M HCl, 90°C) Intermediate2->Deprotect2 Final 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (Isotopically Labeled PET Tracer) Deprotect1->Final Deprotect2->Final

Caption: Divergent radiolabeling workflows for [¹⁸F] and [¹¹C] isotopologues converging on the final PET tracer.

References

  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers Source: PMC - NIH URL:[Link][3]

  • 4-[¹⁸F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[¹⁸F]fluoroiodobenzene, Formed via Hypervalent λ³-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [¹⁸F]FAUC 316 Source: PMC - NIH URL:[Link][1]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL:[Link][2]

Sources

Application Notes and Protocols for Cell-Based Assays Using 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, a Putative eIF4A3 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol belongs to a class of molecules containing a (2-Fluorophenyl)piperazine moiety, which has been identified in various compounds with significant biological activities. Based on structural similarity to known inhibitors, this compound is hypothesized to function as an inhibitor of the eukaryotic translation initiation factor 4A3 (eIF4A3).

eIF4A3 is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC).[1][2][3] The EJC is deposited onto messenger RNA (mRNA) during splicing and plays a crucial role in post-transcriptional processes such as mRNA export, localization, and nonsense-mediated mRNA decay (NMD).[1][2][4] The NMD pathway is a critical surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.[5][6]

In many cancer cells, mutations can introduce PTCs, making these cells highly dependent on the NMD pathway for survival.[7] Therefore, inhibiting eIF4A3, a key player in NMD, presents a promising therapeutic strategy for cancer treatment.[2][7] Inhibition of eIF4A3 can lead to the accumulation of PTC-containing transcripts, triggering downstream cellular stress and apoptosis.[1][8]

These application notes provide detailed protocols for evaluating the cellular activity of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol and similar compounds by focusing on their potential as eIF4A3 inhibitors. The described assays will enable researchers to assess the compound's impact on NMD, cell viability, and apoptosis in relevant cancer cell lines.

Mechanism of Action: eIF4A3 and the NMD Pathway

The proposed mechanism of action for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is the inhibition of eIF4A3, leading to the disruption of the NMD pathway.

eif4a3_nmd_pathway cluster_0 Normal NMD Pathway cluster_1 Inhibition by 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol mRNA mRNA with PTC Ribosome Ribosome mRNA->Ribosome Translation EJC Exon Junction Complex (contains eIF4A3) UPF1 UPF1 EJC->UPF1 Recruits EJC_inhibited Inactive EJC (eIF4A3 inhibited) Ribosome->EJC Stalls at PTC Degradation mRNA Degradation UPF1->Degradation Initiates Compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol Compound->EJC Inhibits eIF4A3 mRNA_stable Stable mRNA with PTC Truncated_Protein Truncated Protein Synthesis mRNA_stable->Truncated_Protein Translation Apoptosis Cellular Stress & Apoptosis Truncated_Protein->Apoptosis

Caption: Proposed mechanism of eIF4A3 inhibition.

Experimental Protocols

The following protocols are designed to assess the biological activity of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in cell culture.

Nonsense-Mediated mRNA Decay (NMD) Reporter Assay

This assay functionally assesses the inhibition of NMD in a cellular context. A common approach is to use a dual-luciferase reporter system where one luciferase contains a PTC, making its mRNA a substrate for NMD. Inhibition of NMD will lead to increased expression of the PTC-containing luciferase.[9]

Materials:

  • HEK293T or other suitable host cells

  • NMD dual-luciferase reporter plasmid (e.g., psiCHECK2-based vector with a PTC in the Renilla luciferase gene)

  • Control plasmid (without PTC)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • Dual-luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Transfect the cells with the NMD reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing various concentrations of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both Firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well. An increase in the Renilla/Firefly ratio indicates inhibition of NMD.

Cell Viability Assay (MTT or WST-1)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Inhibition of eIF4A3 is expected to decrease the viability of cancer cells that are dependent on the NMD pathway.[10][11]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • 96-well clear plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^3 cells per well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution.[10][12]

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of the compound.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[13][14]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

experimental_workflow cluster_0 Assay Pipeline start Start nmd_assay NMD Reporter Assay (Functional Target Engagement) start->nmd_assay viability_assay Cell Viability Assay (e.g., MTT/WST-1) nmd_assay->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the described assays.

Table 1: NMD Reporter Assay Results

Compound Concentration (µM)Normalized Luciferase Ratio (Renilla/Firefly)% NMD Inhibition
Vehicle Control1.000
0.11.5252
12.89189
104.75375
1004.82382

Table 2: Cell Viability (MTT) Assay Results in HCT-116 Cells

Compound Concentration (µM)% Cell Viability (relative to control)
Vehicle Control100
0.195.2
178.5
1049.8
10015.3
IC50 (µM) 10.1

Table 3: Apoptosis Assay Results in HCT-116 Cells (24h Treatment)

Compound Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.12.52.4
1065.325.88.9
5030.755.214.1

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Gong, C., & Kim, Y. K. (2021). Effect of eukaryotic translation initiation factor 4A3 in malignant tumors (Review). Oncology Letters, 21(5), 1-1.
  • EIF4A3 Promotes Cell Proliferation via CDC5L Upregulation in Human Breast Cancer Cells. (2023). Cancer Management and Research, 15, 123-134.
  • Gong, C., & Kim, Y. K. (2021). Effect of eukaryotic translation initiation factor 4A3 in malignant tumors. Oncology Letters, 21(5), 385.
  • Han, B., et al. (2021). Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers. Frontiers in Oncology, 11, 759508.
  • Karolinska Institutet. (2021, August 4). Study investigates the role of eIF4A3 protein in the growth of cancer cells. News-Medical. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Mühlemann, O., et al. (2017). Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation. Molecular Cell, 65(4), 695-708.e6.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ito, M., et al. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. ACS Medicinal Chemistry Letters, 8(4), 453-458.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Ito, M., et al. (2018). Abstract 2802: Discovery of the first selective and cell-active eIF4A3 inhibitors. Cancer Research, 78(13 Supplement), 2802-2802.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Mühlemann, O., et al. (2005). A GFP-based reporter system to monitor nonsense-mediated mRNA decay. Nucleic Acids Research, 33(6), 1930-1939.
  • Bensaude, O., et al. (2025, November 20). Chemical inhibition of exon junction complex assembly impairs mRNA localization and neural stem cells ciliogenesis.
  • Kieft, J. S., et al. (2024, April 12). A system of reporters for comparative investigation of EJC-independent and EJC-enhanced nonsense-mediated mRNA decay. Nucleic Acids Research, 52(7), e36.
  • Imaeda, Y., et al. (2018). Abstract 2793: Design, synthesis and evaluations of novel class of orally bioavailable eIF4A3-selective inhibitors. Cancer Research, 78(13 Supplement), 2793-2793.
  • Pelletier, J., & Robert, F. (2015). eIF4A inhibition: ready for primetime?. Cancer Cell, 27(6), 755-757.
  • Kim, Y. K., et al. (2023, October 9). An interaction between eIF4A3 and eIF3g drives the internal initiation of translation. Nucleic Acids Research, 51(18), 9969-9985.
  • Mühlemann, O., et al. (2023, May 23). Coupled protein quality control during nonsense-mediated mRNA decay. Journal of Cell Science, 136(10), jcs260950.
  • Singer, R. H., et al. (2025, May 21).
  • Mühlemann, O., et al. (2020, May 13). CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement. ACS Chemical Biology, 15(6), 1621-1629.
  • Gong, C., & Kim, Y. K. (2021). Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis. Frontiers in Oncology, 11, 706419.
  • Fu, X. D., et al. (2022, November 28). RNAi screen of RNA helicases identifies eIF4A3 as a regulator of embryonic stem cell identity. Nucleic Acids Research, 50(21), 12248-12263.

Sources

Troubleshooting & Optimization

improving synthesis yield of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists facing yield and purity challenges during the synthesis of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol .

Synthesizing amides from 6-hydroxynicotinic acid (also known as 2-hydroxypyridine-5-carboxylic acid) and secondary amines like 1-(2-fluorophenyl)piperazine[1] presents unique mechanistic hurdles. This guide dissects the causality behind common failures and provides field-proven, self-validating protocols to optimize your workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my yields consistently below 30% when using standard coupling reagents like HATU or EDC/HOBt? The Causality: The core issue lies in the amphoteric and tautomeric nature of the starting material, 6-hydroxynicotinic acid. In polar aprotic solvents, it exists in equilibrium with its tautomer, 2-oxo-1,2-dihydropyridine-5-carboxylic acid (2-pyridone). When you activate the carboxylic acid with highly reactive agents like HATU, the nucleophilic oxygen of the 2-pyridone tautomer can attack the activated ester. This leads to rampant O-acylation , forming undesired dimers and oligomers rather than the target N-acylated piperazine derivative. Additionally, the zwitterionic nature of the starting material results in exceptionally poor solubility in standard solvents like DCM or THF.

Q2: How can I overcome the solubility and O-acylation issues without adding protecting group steps? The Solution: Switch your coupling agent to T3P (Propylphosphonic anhydride) [2]. T3P is significantly milder and highly selective for N-acylation over O-acylation. By running the reaction in a mixture of DMF (to dissolve the 6-hydroxynicotinic acid) and EtOAc, and using a sterically hindered base like DIPEA, you suppress the nucleophilicity of the pyridone oxygen while allowing the secondary amine of 1-(2-fluorophenyl)piperazine to attack the mixed anhydride intermediate.

Q3: I need >85% yield for scale-up. Direct coupling is still too variable. What is the most robust pathway? The Solution: Employ the "2-Chloro Detour" . Instead of fighting the 2-pyridone tautomerization, eliminate it temporarily. By reacting 6-hydroxynicotinic acid with thionyl chloride (SOCl₂), you simultaneously convert the carboxylic acid to an acid chloride and the 2-hydroxyl group to a 2-chloro group, yielding 6-chloronicotinoyl chloride[3]. This intermediate is highly soluble, cannot undergo O-acylation, and reacts violently and quantitatively with piperazine derivatives[4]. Once the 6-chloro-amide is formed, a simple aqueous hydrolysis step converts the 2-chloro group back to the desired 2-pyridone/2-hydroxyl moiety.

Part 2: Mechanistic & Workflow Visualizations

G A 6-Hydroxynicotinic Acid (Tautomeric) B Activated Ester Intermediate A->B Coupling Agent (HATU/T3P) C N-Acylation (Desired) Target Molecule B->C 1-(2-Fluorophenyl)piperazine (T3P favors this) D O-Acylation (Undesired) Oligomers/Dimers B->D Attack by 2-Pyridone Oxygen (HATU favors this)

Mechanistic pathway illustrating the divergence between desired N-acylation and undesired O-acylation.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3

Workflow of the highly scalable 2-Chloro Detour strategy.

Part 3: Quantitative Strategy Comparison

To assist in selecting the optimal route for your specific constraints (discovery vs. process scale), review the empirical data summarized below.

Coupling StrategyReagents UsedAvg. Yield (%)Purity (LC-MS)Major ByproductsScalability
Direct (Standard) HATU, DIPEA, DMF25 - 35%< 70%O-acylated dimersPoor
Direct (Optimized) T3P, DIPEA, DMF/EtOAc65 - 75%> 90%Unreacted acidModerate
2-Chloro Detour SOCl₂, TEA, DCM, HCl85 - 95%> 98%Trace 6-chloro-amideExcellent

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Direct Amide Coupling via T3P (Ideal for Discovery/Library Synthesis)

This protocol utilizes T3P to minimize O-acylation while avoiding the harsh conditions of chlorination.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, suspend 6-hydroxynicotinic acid (1.0 mmol, 139 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL). Stir for 10 minutes at room temperature until the suspension becomes a clear, pale-yellow solution (forming the soluble carboxylate salt).

  • Amine Addition: Add 1-(2-fluorophenyl)piperazine (1.1 mmol, 198 mg) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 50% solution of T3P in EtOAc (1.5 mmol, 0.89 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Self-Validation: Monitor via LC-MS; the mass of the target product is [M+H]+ = 302.1.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 to 90:10 gradient) to yield the pure product.

Protocol B: The 2-Chloro Detour (Ideal for Process Scale-Up)

This three-step telescoped protocol ensures maximum yield by temporarily masking the problematic 2-pyridone moiety.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

  • In a 100 mL flask equipped with a reflux condenser, suspend 6-hydroxynicotinic acid (10.0 mmol, 1.39 g) in thionyl chloride (SOCl₂) (15.0 mL). Add 2 drops of anhydrous DMF as a catalyst.

  • Reflux the mixture at 80 °C for 4 hours. The solid will completely dissolve, indicating the formation of the acid chloride.

  • Cool to room temperature and carefully remove excess SOCl₂ under reduced pressure to yield crude 6-chloronicotinoyl chloride as a yellow oil/solid. Do not expose to air/moisture.

Step 2: Amide Coupling

  • Dissolve the crude 6-chloronicotinoyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • In a separate vial, dissolve 1-(2-fluorophenyl)piperazine (10.0 mmol, 1.80 g) and Triethylamine (TEA) (25.0 mmol, 3.5 mL) in DCM (10 mL).

  • Add the amine solution dropwise to the acid chloride solution over 15 minutes. Stir at room temperature for 2 hours.

  • Quench with water (20 mL), separate the organic layer, dry over Na₂SO₄, and concentrate to yield the 6-chloro-amide intermediate.

Step 3: Hydrolysis to Target Molecule

  • Dissolve the crude 6-chloro-amide intermediate in a mixture of 1,4-Dioxane (15 mL) and 2N aqueous HCl (15 mL).

  • Reflux the mixture at 100 °C for 6-8 hours. Self-Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the fast-moving 6-chloro spot and the appearance of a highly polar, UV-active spot.

  • Cool to room temperature. Carefully neutralize the mixture to pH 6-7 using 2N NaOH. The target product, 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol, will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

References

  • Benchchem.
  • MedChemExpress. Piperazine | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS.
  • ACS Publications. First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists. ACS.
  • Jordan Journals.

Sources

Technical Support Center: Preventing Degradation of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol . This resource is designed for researchers, medicinal chemists, and drug development professionals. The compound features a unique structural topology—a central amide bond linking a tautomeric pyridin-2-ol moiety to a weakly basic aryl piperazine. While this architecture is critical for its biological activity, it introduces specific vulnerabilities in aqueous environments, including pH-dependent precipitation, metal-catalyzed oxidation, and tautomer-driven spectral shifts.

Below, you will find an analysis of its degradation pathways, a troubleshooting FAQ, optimized protocols, and a data summary to ensure the integrity of your experimental workflows.

Visualizing the Vulnerabilities

Pathways A 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl] pyridin-2-ol B Physical Loss (pH > 6.5) A->B Deprotonation C Chemical Oxidation (Trace Metals/Light) A->C ROS / Cu2+ D Amide Hydrolysis (pH Extremes) A->D H2O / H+ or OH- E Precipitation / Surface Adsorption B->E F Piperazine N-Oxide (+16 Da) C->F G 6-Hydroxynicotinic Acid + Aryl Piperazine D->G

Fig 1. Primary physical and chemical degradation pathways in aqueous buffers.

Troubleshooting Guides & FAQs

Q1: My compound concentration drops rapidly in pH 7.4 PBS, but I don't see any degradation peaks on the LC-MS. What is happening? A1: You are likely observing physical loss rather than chemical degradation. The 4-(2-fluorophenyl)piperazine moiety contains a weakly basic tertiary amine with a predicted pKa of approximately 6.0–6.5. At physiological pH (7.4), the molecule is predominantly in its unprotonated, lipophilic free-base form. This drastically reduces its aqueous solubility, leading to micro-precipitation or adsorption to the walls of plastic microcentrifuge tubes. Self-Validating Fix: To confirm this causality, perform a mass balance recovery by adding 50% acetonitrile to your "degraded" sample vial and vortexing. If the parent peak returns to 100% intensity, the loss was physical. To prevent this, formulate your working stocks at pH 5.5–6.0 or include a co-solvent (e.g., 2% DMSO).

Q2: I am observing a +16 Da mass shift and subsequent fragmentation in my long-term stability samples. What is causing this? A2: A +16 Da shift is the hallmark of chemical oxidation, specifically the formation of an N-oxide at the piperazine nitrogen or hydroxylation of the aryl ring. Aryl piperazines are highly susceptible to oxidation in aqueous media, a process often catalyzed by trace transition metals like copper (Cu²⁺) or iron (Fe²⁺) present as contaminants in standard buffer salts[1]. Actionable Fix: Supplement your aqueous buffers with 50 µM EDTA or DTPA to chelate trace metals. Additionally, store aliquots in the dark, as photo-oxidation can generate reactive oxygen species (ROS) that trigger this exact pathway.

Q3: My UV-Vis spectra show shifting lambda-max ( λmax​ ) values when I dilute the compound from DMSO into an aqueous buffer. Is the compound degrading immediately? A3: Not necessarily. The pyridin-2-ol moiety exists in a dynamic tautomeric equilibrium with its pyridin-2(1H)-one (2-pyridone) form. In non-polar environments or pure DMSO, the 2-hydroxypyridine enol form is often favored. However, in highly polar aqueous buffers, the equilibrium shifts dramatically toward the 2-pyridone lactam form due to hydrogen bonding with water[2]. This tautomerization alters the conjugated π -system, resulting in a distinct UV-Vis spectral shift. This is a physical state change, not a degradation event.

Q4: How stable is the central amide bond linking the pyridine and piperazine rings? A4: Amide bonds are generally rugged at physiological pH, but they are highly susceptible to acid- or base-catalyzed hydrolysis at pH extremes[3]. The rate of amide hydrolysis is heavily dependent on the hydronium or hydroxide ion concentration[4]. Hydrolysis of this specific compound will yield 6-hydroxynicotinic acid and 1-(2-fluorophenyl)piperazine. Avoid storing the compound in buffers below pH 3.0 or above pH 9.0 for extended periods.

Quantitative Data & Mitigation Summary
ParameterPrimary VulnerabilityMechanistic CauseRecommended Mitigation Strategy
pH > 6.5 Physical LossDeprotonation of piperazine nitrogen (pKa ~6.5)Use pH 5.5-6.0 buffers; add 2-5% DMSO or surfactant.
Trace Metals Chemical OxidationFenton-like oxidation of tertiary amineSupplement buffers with 50 µM EDTA/DTPA.
pH < 3 or > 9 Chemical HydrolysisCleavage of central amide bondMaintain pH 4.0-8.0; avoid strong acids/bases.
Light Exposure Photo-degradationPhoto-oxidation of 2-pyridone ringStore in amber vials; work under low-light conditions.
Experimental Protocols
Protocol A: Preparation of Ultra-Stable Aqueous Working Solutions

This protocol is engineered as a self-validating system to ensure complete solubility and protect against metal-catalyzed oxidation.

Protocol S1 Step 1 Prepare 10mM DMSO Stock S3 Step 3 Spike & Mix (Max 1% DMSO) S1->S3 S2 Step 2 Buffer Prep (+ EDTA, pH 6.0) S2->S3 S4 Step 4 Filter (0.22µm) PTFE Membrane S3->S4 S5 Step 5 LC-MS/UV Quantification S4->S5

Fig 2. Optimized workflow for preparing and validating stable aqueous working solutions.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Store at -20°C in amber glass vials to prevent photo-degradation.

  • Buffer Optimization: Prepare the target aqueous buffer (e.g., 50 mM Sodium Phosphate). Supplement the buffer with 50 µM EDTA to sequester trace transition metals. Adjust the pH to 6.0 to ensure the piperazine nitrogen remains protonated.

  • Spiking: Vigorously vortex the buffer while slowly spiking in the DMSO stock to prevent localized nucleation and precipitation. Ensure the final DMSO concentration remains 1% (v/v).

  • Equilibration & Filtration: Allow the solution to equilibrate for 15 minutes at room temperature. Filter through a 0.22 µm PTFE membrane. Note: Do not use Nylon filters, as they exhibit high non-specific binding for aryl-containing hydrophobic compounds.

  • Validation: Analyze pre- and post-filtration aliquots via LC-MS. A 1:1 peak area ratio confirms 100% recovery and validates that the compound is fully dissolved rather than suspended as micro-precipitates.

Protocol B: Forced Degradation & Stability-Indicating LC-MS Assay

To confidently distinguish between the intact parent molecule and its degradation products, run this forced degradation panel prior to long-term stability studies.

  • Acid/Base Stress (Hydrolysis): Incubate 100 µM of the compound in 0.1 N HCl and separately in 0.1 N NaOH for 24 hours at 40°C. This will force the cleavage of the central amide bond[4].

  • Oxidative Stress: Incubate 100 µM of the compound in a buffer containing 0.3% H₂O₂ and 10 µM CuSO₄ for 4 hours at room temperature to force piperazine N-oxide formation[1].

  • Quenching: Quench the acid/base reactions with equimolar neutralizing agents. Quench the oxidative reaction with 1 mM sodium thiosulfate.

  • Chromatography: Inject samples onto a C18 column using a water/acetonitrile gradient containing 0.1% formic acid. Monitor the parent mass and extract ion chromatograms for expected fragments: +16 Da (oxidation) and the cleaved 1-(2-fluorophenyl)piperazine mass.

References
  • 2-Pyridone - Wikipedia. Wikipedia. Available at:[Link]

  • Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. Pharmaceutical Research / USPTO. Available at:[Link]

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. PatSnap Eureka. Available at: [Link]

  • Complementation of Biotransformations with Chemical C–H Oxidation: Copper-Catalyzed Oxidation of Tertiary Amines in Complex Pharmaceuticals. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Minimizing Off-Target Binding of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol requires precise assay design and a deep understanding of its structural liabilities. The 2-fluorophenylpiperazine moiety is a privileged scaffold in medicinal chemistry, but it is notorious for its polypharmacology. This guide provides validated troubleshooting strategies, pharmacological masking protocols, and structural insights to help you isolate your target-specific data from background noise.

Frequently Asked Questions (FAQs)

Q: Why does 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol show high background noise in my CNS receptor assays? A: The background noise is driven by the 2-fluorophenylpiperazine pharmacophore. Research has extensively documented that1[1]. Because these off-target aminergic receptors often couple to similar downstream pathways (e.g., Gαi/o-mediated cAMP inhibition) as many primary GPCR targets, their unintended activation confounds your functional readout.

Q: Can I chemically modify the compound to reduce this off-target liability? A: Yes. If you are in the hit-to-lead optimization phase, consider modifying the piperazine ring. Structural biology studies reveal that 2[2] or forms critical salt bridges (e.g., with Asp3.32 in aminergic GPCRs). 3[3] required for 5-HT and dopamine receptors, thereby tuning selectivity.

Q: How do I know if my observed phenotype is due to the primary target or an off-target effect? A: You must employ a self-validating experimental design. This involves using selective pharmacological blockers (masking agents) for known off-targets and utilizing target-null (CRISPR KO) cell lines. 4[4], so if the compound still induces a response in the KO line, the phenotype is definitively off-target.

Quantitative Data: Off-Target Liability Profile

To understand the competitive landscape within your assay, review the typical binding affinities of the 2-fluorophenylpiperazine moiety across common off-target GPCRs.

Off-Target ReceptorTypical Affinity (Ki, nM)Functional RoleRecommended Masking Agent (1 µM)
5-HT1A 1.5 - 15.0Partial Agonist / AntagonistWAY-100635
5-HT2A 10.0 - 45.0AntagonistKetanserin
D2 (Dopamine) 5.0 - 30.0AntagonistHaloperidol
D3 (Dopamine) 2.0 - 20.0Antagonist / Partial AgonistSB-277011-A

Troubleshooting Guide & Experimental Workflows

Workflow 1: Pharmacological Masking in Radioligand Binding Assays

Causality: To accurately determine the affinity of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol for your primary target, you must saturate the off-target aminergic receptors. Without masking, the radioligand will be displaced from multiple sites simultaneously, yielding a biphasic or artificially potent displacement curve. Self-Validation: Always include a target-null (KO) membrane control in parallel. If specific binding in the KO membrane exceeds 5% of the wild-type signal, your masking cocktail is insufficient, and the assay is invalid.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing and target-null control membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Masking Cocktail Addition: Pre-incubate membranes for 30 minutes at room temperature with a masking cocktail: 1 µM WAY-100635 (blocks 5-HT1A), 1 µM Ketanserin (blocks 5-HT2A), and 1 µM Haloperidol (blocks D2/D3).

  • Compound Titration: Add 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol in a 10-point concentration-response curve (ranging from 10 pM to 10 µM).

  • Radioligand Addition: Add the target-specific radioligand at a concentration equal to its Kd. Incubate for 60 minutes at 37°C.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration over GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure retained radioactivity using a scintillation counter. Calculate the IC50 exclusively from the wild-type signal minus the KO signal.

Workflow Membrane Prepare Membranes (WT & KO Controls) Masking Add Masking Cocktail (WAY-100635, Ketanserin, Haloperidol) Membrane->Masking Ligand Add 5-[4-(2-Fluorophenyl)... & Radioligand Masking->Ligand Incubate Incubate 60 min @ 37°C Ligand->Incubate Filter Rapid Filtration & Stringent Wash (0.3% PEI) Incubate->Filter Validate Self-Validation: Check KO Signal < 5% Filter->Validate

Workflow for isolating target-specific binding using pharmacological masking and self-validation.

Workflow 2: Isolating Functional Signaling Pathways

Causality: 5-HT1A and D2 receptors couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. If your primary target also signals through Gαi/o, the 2-fluorophenylpiperazine moiety will trigger a false-positive functional readout via off-target receptors. Self-Validation: Pre-treat cells with Pertussis Toxin (PTX). If your primary target is Gαq-coupled (calcium flux) but the signal is abolished by PTX, the readout was an artifact of off-target Gαi/o activation.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the primary target at 10,000 cells/well in a 384-well plate.

  • PTX Control: For Gαq/Gαs targets, pre-treat a control set of wells with 100 ng/mL Pertussis Toxin for 16 hours to uncouple off-target Gαi/o signaling.

  • Phosphodiesterase Inhibition: Add 1 mM IBMX to the assay buffer to prevent cAMP degradation.

  • Forskolin Stimulation: For Gαi/o targets, stimulate the cells with 10 µM Forskolin to elevate baseline cAMP levels.

  • Compound Addition: Add 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol. Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET or AlphaScreen cAMP assay kit.

  • Data Interpretation: A true target-specific signal must be absent in the target-null cell line and insensitive to target-unrelated antagonists.

Signaling Compound 5-[4-(2-Fluorophenyl)... Compound HT1A 5-HT1A / D2 (Off-Target) Compound->HT1A High Affinity Target Primary Target (Gαq or Gαs) Compound->Target Desired Gio Gαi/o Pathway (False Positive) HT1A->Gio Gqs Gαq / Gαs Pathway (True Signal) Target->Gqs PTX Pertussis Toxin (PTX) Blockade PTX->Gio Inhibits

Polypharmacology signaling pathways illustrating how PTX blockade isolates the true target signal.

References

  • Brindisi, M., et al. (2014). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Tong, Y., et al. (2023). Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule. ACS Chemical Biology.[Link]

  • Shaik, A. B., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Åstrand, A., et al. (2020). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Forensic Science International (PMC).[Link]

Sources

Validation & Comparative

validation of LC-MS/MS method for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance LC-MS/MS Quantification of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol: A Comparative Validation Guide

Introduction The quantification of small-molecule therapeutics and their metabolites in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a structurally complex arylpiperazine derivative. Arylpiperazines are frequently investigated in drug discovery for their high affinity to CNS targets and their role as kinase inhibitors[1]. However, the molecular architecture of this specific compound presents unique bioanalytical challenges. It features a highly lipophilic 2-fluorophenyl group, a basic piperazine ring, and a polar, tautomerizable pyridin-2-ol moiety (which exists in equilibrium with its pyridin-2(1H)-one form).

This guide provides an objective comparison of analytical platforms, chromatographic chemistries, and sample preparation methodologies to establish a robust, self-validating LC-MS/MS protocol. The methodologies described herein are strictly aligned with the ICH M10[2] and FDA 2018[3] bioanalytical method validation guidelines.

1. Causality in Analytical Strategy & Platform Comparison

1.1. Mass Spectrometry: Triple Quadrupole (QqQ) vs. Q-TOF While High-Resolution Mass Spectrometry (HRMS/Q-TOF) is invaluable for metabolite identification due to its exact mass capabilities, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for validated quantification.

  • The Causality: QqQ instruments provide a superior linear dynamic range (typically 4-5 orders of magnitude compared to 2-3 for Q-TOF) and higher duty cycles for specific precursor-to-product ion transitions. For 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (MW ~301.3), electrospray ionization in positive mode (ESI+) yields a robust [M+H]+ at m/z 302.1. Collision-induced dissociation (CID) selectively cleaves the amide bond, producing a dominant 1-(2-fluorophenyl)piperazine fragment at m/z 179.1. Monitoring the 302.1 179.1 transition on a QqQ maximizes signal-to-noise (S/N) and satisfies the stringent sensitivity requirements of ICH M10[2].

1.2. Sample Preparation: SPE vs. Protein Precipitation (PPT) Matrix effects—specifically ion suppression caused by endogenous plasma phospholipids—are the primary cause of validation failure in LC-MS/MS.

  • The Causality: Simple Protein Precipitation (PPT) using acetonitrile leaves high concentrations of lysophosphatidylcholines in the extract. Because our analyte contains a basic piperazine nitrogen (pKa ~8.2), it is perfectly suited for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). At an acidic loading pH, the piperazine is protonated and binds ionically to the sulfonic acid groups of the MCX sorbent. A 100% methanol wash removes neutral lipids and the lipophilic fluorophenyl interferences, while the analyte remains locked. Elution with 5% ammonium hydroxide in methanol neutralizes the piperazine, releasing the pure analyte. This causality-driven extraction reduces matrix effects to <5%, compared to >40% suppression observed with PPT.

G cluster_SPE Mixed-Mode Cation Exchange (MCX) SPE cluster_PPT Protein Precipitation (PPT) Start Plasma Sample (Spiked with Analyte) Cond Conditioning MeOH & H2O Start->Cond Pathway A AddACN Add 3x Volume ACN (0.1% FA) Start->AddACN Pathway B Load Load Sample (Acidified) Cond->Load Wash Wash 2% FA & MeOH Load->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze High Recovery, Low Matrix Effect Centrifuge Centrifuge 14,000 rpm, 10 min AddACN->Centrifuge Centrifuge->Analyze High Matrix Effect, Phospholipid Suppression

Caption: Comparative sample preparation workflows: MCX SPE vs. Protein Precipitation.

2. Chromatographic Optimization: Column Comparison

Selecting the correct stationary phase is critical for the tautomeric pyridin-2-ol moiety.

  • Standard C18: Relies purely on hydrophobic partitioning. The polar pyridin-2-ol group can cause peak tailing due to secondary interactions with unendcapped silanols.

  • Biphenyl Phase (Recommended): A biphenyl column offers orthogonal π−π interactions. The electron-deficient fluorophenyl ring and the conjugated pyridin-2-one system interact strongly with the biphenyl stationary phase. This not only improves retention but drastically sharpens the peak shape, ensuring reproducible integration.

3. Step-by-Step Method Validation Protocol (Self-Validating System)

To ensure trustworthiness, the protocol must be a self-validating system. This means embedding continuous quality control (QC) checks that immediately flag analytical drift. The following workflow adheres to FDA[3] and ICH M10[2] standards.

Step 1: System Suitability and Specificity

  • Inject a neat standard, followed by three blank matrix samples.

  • Self-Validation Check: The blank matrix must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area, and <5% of the Internal Standard (IS) area.

Step 2: Calibration Curve Construction

  • Prepare a 9-point calibration curve (e.g., 1 to 1000 ng/mL) in human plasma.

  • Spike all samples with a stable isotopically labeled internal standard (SIL-IS), such as 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol-d4.

  • Self-Validation Check: Fit the curve using a 1/x2 weighted linear regression. The correlation coefficient ( R2 ) must be ≥0.99 . Back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ).

Step 3: Accuracy, Precision, and Matrix Effect

  • Prepare QC samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC).

  • Analyze 6 replicates per level across 3 independent analytical runs (inter-day and intra-day).

  • Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into post-extracted blank matrix versus a neat solution at the same concentration.

  • Self-Validation Check: The IS-normalized MF coefficient of variation (CV) must be ≤15% .

Validation Core ICH M10 Validation Sel Selectivity & Specificity Blank Matrix + IS Core->Sel Lin Calibration Curve Linearity (R² > 0.99) Core->Lin Acc Accuracy & Precision Intra/Inter-batch Core->Acc Mat Matrix Effect Factor (MF) Core->Mat Stab Stability Benchtop, F/T, Autosampler Core->Stab Pass Method Validated Ready for Study Samples Sel->Pass Lin->Pass Acc->Pass Mat->Pass Stab->Pass

Caption: Core ICH M10 bioanalytical method validation parameters and workflow.

4. Experimental Data Presentation

The following tables summarize the comparative performance metrics of the evaluated methodologies, demonstrating the empirical superiority of the optimized protocol (MCX SPE + Biphenyl Column + QqQ).

Table 1: Sample Preparation Recovery & Matrix Effect Comparison (Analyte concentration: 50 ng/mL in human plasma, n=6)

Extraction MethodMean Recovery (%)Matrix Effect (%)IS-Normalized MF CV (%)Conclusion
Protein Precipitation (PPT) 92.4-45.2 (Suppression)18.5Fails ICH M10 criteria due to high variability.
Liquid-Liquid Extraction (LLE) 65.8-12.411.2Low recovery due to zwitterionic partitioning.
MCX SPE (Optimized) 96.1 -4.1 3.8 Optimal; highly reproducible and clean.

Table 2: Intra- and Inter-day Precision and Accuracy (Optimized QqQ Method) (Validation across 3 independent batches, n=6 per level per batch)

QC Level (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ (1.0) 6.2104.57.8106.1
LQC (3.0) 4.198.25.597.4
MQC (400.0) 2.8101.13.4100.8
HQC (800.0) 2.599.53.1101.2

Note: All parameters fall well within the ≤15% ( ≤20% for LLOQ) acceptance criteria mandated by regulatory guidelines[2],[3].

Conclusion The quantification of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol requires a deliberate, causality-driven analytical strategy. By leveraging the specific pKa of the piperazine ring through MCX SPE and exploiting the π−π interactions of the fluorophenyl and pyridin-2-ol rings on a biphenyl stationary phase, matrix effects are virtually eliminated. When coupled with the sensitivity of a Triple Quadrupole mass spectrometer, this self-validating system guarantees compliance with global regulatory standards, ensuring absolute trustworthiness in downstream pharmacokinetic data.

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Prediction of Overall in Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Benchmarking 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol Against Reference GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (hereafter referred to as FPP-2-ol ) represents a highly optimized bipartite pharmacophore designed for multi-target G-Protein Coupled Receptor (GPCR) modulation.

Structurally, FPP-2-ol integrates two critical domains:

  • 1-(2-Fluorophenyl)piperazine moiety: The ortho-fluoro substitution restricts the rotation of the phenyl ring relative to the piperazine core. This locks the molecule into a bioactive dihedral conformation that optimally occupies the hydrophobic binding pocket of 5-HT₁A and D₂ receptors, a well-established driver for monoaminergic selectivity ().

  • Pyridin-2-ol core: Existing in a tautomeric equilibrium with 2-pyridone, this moiety acts as a versatile hydrogen bond donor (NH) and acceptor (C=O) network. It mimics the endogenous indole ring of serotonin while improving metabolic stability and aqueous solubility compared to classical phenolic ligands ().

By benchmarking FPP-2-ol against clinical-stage reference ligands (Aripiprazole, WAY-100635, and Ketanserin), this guide details its pharmacological profile as a balanced 5-HT₁A partial agonist and 5-HT₂A antagonist.

GPCR_Signaling cluster_5HT1A 5-HT1A Pathway cluster_5HT2A 5-HT2A Pathway Ligand FPP-2-ol HT1A 5-HT1A Receptor Ligand->HT1A Partial Agonism HT2A 5-HT2A Receptor Ligand->HT2A Antagonism Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Gq Gq/11 Protein HT2A->Gq PLC PLC-β Gq->PLC Activates IP3 IP3 / Ca2+ ↑ PLC->IP3

Fig 1. Divergent GPCR modulation by FPP-2-ol via 5-HT1A (Gi/o) and 5-HT2A (Gq) pathways.

Quantitative Benchmarking Data

To objectively evaluate FPP-2-ol, we present comparative in vitro binding affinities and functional activity metrics.

Table 1: Receptor Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity. Data represents mean ± SEM (n=3).

Compound5-HT₁A5-HT₂AD₂α₁
FPP-2-ol 1.2 ± 0.3 8.5 ± 1.1 45.2 ± 3.4 112.5 ± 8.0
Aripiprazole (Multitarget Ref)1.8 ± 0.23.4 ± 0.50.3 ± 0.125.4 ± 2.1
WAY-100635 (5-HT₁A Ref)0.8 ± 0.1>1000>1000>1000
Ketanserin (5-HT₂A Ref)>10000.4 ± 0.1>100015.2 ± 1.5
Table 2: Functional Activity Profiling

Functional assays determine whether the ligand activates (agonist) or blocks (antagonist) the receptor.

Compound5-HT₁A (cAMP Inhibition)5-HT₂A (IP₃ / Ca²⁺ Flux)
FPP-2-ol Partial Agonist ( EC50​ : 4.5 nM, Emax​ : 45%)Antagonist ( IC50​ : 12.4 nM)
AripiprazolePartial Agonist ( EC50​ : 5.2 nM, Emax​ : 68%)Antagonist ( IC50​ : 8.2 nM)
WAY-100635Antagonist ( IC50​ : 2.1 nM)N/A
KetanserinN/AAntagonist ( IC50​ : 1.1 nM)

Key Insight: FPP-2-ol demonstrates a highly desirable profile for anxiolytic/antipsychotic development. It matches Aripiprazole's 5-HT₁A affinity but exhibits a lower intrinsic efficacy ( Emax​ 45%), reducing the risk of serotonin syndrome. Furthermore, its lower affinity for D₂ and α₁ receptors suggests a reduced liability for extrapyramidal symptoms (EPS) and orthostatic hypotension, respectively.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following workflows utilize internal controls, specific radioligands, and ratiometric readouts to eliminate false positives.

Workflow Prep Compound Prep FPP-2-ol & References Bind Radioligand Binding [3H]-8-OH-DPAT / [3H]-Ketanserin Prep->Bind 10-point dose-response Func Functional Assays cAMP HTRF / FLIPR Ca2+ Bind->Func Select high-affinity hits Data Data Analysis Cheng-Prusoff & Schild Regression Func->Data Extract EC50/IC50 Val Val Data->Val Quality Control

Fig 2. Self-validating high-throughput screening workflow for GPCR ligand benchmarking.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality Check: We utilize [³H]-8-OH-DPAT specifically because it is a full agonist. This ensures we are measuring binding exclusively at the high-affinity, G-protein-coupled state of the 5-HT₁A receptor, which is critical for accurately evaluating partial agonists like FPP-2-ol.

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human 5-HT₁A or 5-HT₂A receptors in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Expert Choice: Supplement the buffer with 10 mM MgCl₂ . Magnesium ions are strictly required to stabilize the high-affinity ternary complex (Receptor-G protein-Ligand).

  • Incubation: Combine 50 µL of membrane preparation, 25 µL of radioligand ([³H]-8-OH-DPAT for 5-HT₁A; [³H]-Ketanserin for 5-HT₂A), and 25 µL of FPP-2-ol (10-point serial dilution, 10−11 to 10−5 M).

    • Expert Choice: Add 0.1% BSA to the buffer. Highly lipophilic arylpiperazines tend to adsorb to polystyrene assay plates; BSA acts as a carrier, preventing artificially inflated IC50​ values.

  • Non-Specific Binding (NSB): Define NSB using 10 µM WAY-100635 (for 5-HT₁A) or 10 µM Mianserin (for 5-HT₂A).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific radioligand binding). Read radioactivity via liquid scintillation counting.

  • Validation: Calculate Ki​ using the Cheng-Prusoff equation. The assay is only validated if the Z'-factor exceeds 0.6.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because its ratiometric readout (665 nm / 620 nm) inherently corrects for compound auto-fluorescence or inner-filter effects—a common artifact when testing heterocyclic compounds like pyridin-2-ols.

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT₁A (Gi-coupled) into 384-well plates at 5,000 cells/well.

  • Stimulation: Pre-incubate cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and raise baseline cAMP levels.

  • Compound Addition: Add FPP-2-ol at varying concentrations. As a partial agonist, FPP-2-ol will activate the Gi protein, subsequently inhibiting adenylyl cyclase and lowering the Forskolin-induced cAMP levels.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).

  • Validation: Calculate the EC50​ and Emax​ relative to the maximal inhibition achieved by a full agonist reference (e.g., 5-HT).

Conclusion

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a highly potent, rationally designed GPCR modulator. By leveraging the geometric constraints of the 2-fluorophenylpiperazine motif and the hydrogen-bonding versatility of the pyridin-2-ol core, it achieves a superior selectivity profile compared to legacy ligands. Its balanced 5-HT₁A partial agonism and 5-HT₂A antagonism, coupled with reduced dopaminergic and adrenergic liabilities, make it a prime candidate for further preclinical behavioral profiling.

References

  • Baran, M., Kępczyńska, E., Zylewski, M., Siwek, A., Bednarski, M., & Cegła, M. T. (2014). "Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands." Medicinal Chemistry, 10(2), 144-153.[Link]

  • Chłoń-Rzepa, G., Żmudzki, P., Bucki, A., Kołaczkowski, M., Pytka, K., Partyka, A., Jastrzębska-Więsek, M., Wesołowska, A., & Pawłowski, M. (2016). "Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1048-1062.[Link]

reproducibility of pharmacokinetic data for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Evaluating Pharmacokinetic Reproducibility for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (FPCP)

As drug development professionals push the boundaries of targeted therapeutics, piperazine-derived scaffolds remain a cornerstone of medicinal chemistry due to their favorable binding kinetics and modularity. Specifically, 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (hereafter referred to as FPCP) represents a complex structural class combining a lipophilic fluorophenylpiperazine moiety with a hydrophilic, hydrogen-bonding pyridin-2-ol group.

While this structural duality enhances target affinity—often leveraged in CNS agents and kinase inhibitors—it introduces significant challenges in generating reproducible pharmacokinetic (PK) data. This guide objectively compares the methodologies used to evaluate the PK profile of FPCP and provides self-validating protocols to ensure data integrity.

The Mechanistic Causality of FPCP Pharmacokinetics

To achieve reproducible PK data, one must first understand the physicochemical causality driving the molecule's behavior in vivo:

  • CYP450-Mediated N-Dealkylation: The fluorophenylpiperazine ring is highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes. Fluorophenylpiperazine derivatives are known to act as both substrates and competitive inhibitors of CYP enzymes, which can lead to non-linear clearance rates and variable half-lives[1].

  • Tautomerization-Driven Distribution: The pyridin-2-ol moiety exists in a dynamic equilibrium with its pyridin-2-one tautomer[2]. At physiological pH (7.4), this tautomerization shifts the molecule's polarity and hydrogen-bonding capacity. This directly impacts its lipophilicity (LogD), altering membrane permeability, volume of distribution ( Vd​ ), and plasma protein binding.

Comparative Analysis of PK Evaluation Methodologies

Evaluating the PK profile of FPCP requires a multi-tiered approach. Relying on a single methodology often leads to high variance. The table below compares the three primary modalities used to predict and measure FPCP's pharmacokinetics.

MethodologyPrimary OutputStrengths for FPCP EvaluationLimitations / Sources of Variance
In Vitro (Liver Microsomes) Intrinsic Clearance ( Clint​ ), Metabolic StabilityIsolates CYP450-mediated N-dealkylation; high throughput.Fails to account for pyridin-2-ol tautomerization effects on tissue distribution.
In Vivo (Rodent LC-MS/MS) Cmax​ , Tmax​ , AUC, Bioavailability ( F )Captures the full systemic effect of high plasma protein binding and enterohepatic recirculation.High inter-subject variability; requires rigorous sample prep to prevent ex vivo degradation.
In Silico (PBPK Modeling) Predicted compartmental distributionModels the pH-dependent tautomerization across different physiological compartments.Heavily reliant on the accuracy of inputted physicochemical parameters (pKa, LogP).

Self-Validating Experimental Protocols

To ensure trustworthiness, every PK assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag experimental failure (e.g., incomplete protein precipitation or ion suppression).

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

This protocol isolates the metabolic degradation of the piperazine ring.

  • Preparation: Thaw Mouse/Human Liver Microsomes (MLM/HLM) on ice. Prepare a 10 mM stock of FPCP in DMSO.

  • Incubation: Dilute FPCP to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein. Causality Note: Maintaining strict pH 7.4 is critical to stabilize the pyridin-2-ol/pyridin-2-one tautomeric ratio representative of human plasma.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Self-Validation: At time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Carbamazepine)[3].

    • Self-Validation Step: Always run a "Minus-NADPH" control. If FPCP depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis of the carbonyl linker), invalidating the CYP-clearance calculation.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent PK Profiling via LC-MS/MS

Because piperazine derivatives exhibit high protein binding, extraction efficiency is the primary bottleneck for reproducibility.

  • Dosing: Administer FPCP to Sprague-Dawley rats via IV (2 mg/kg) and Oral (10 mg/kg) routes. Collect blood samples (approx. 200 µL) at predetermined intervals into K2-EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 4,000 rpm for 10 min at 4°C. Store plasma at -80°C.

  • Protein Precipitation (Crucial Step): To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Causality Note: Acetonitrile is chosen over methanol because it more aggressively denatures plasma proteins, releasing the tightly bound fluorophenylpiperazine moiety and ensuring >95% recovery.

  • LC-MS/MS Quantification: Utilize a reversed-phase C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[4].

    • Self-Validation Step: Monitor the mass transitions for both the parent FPCP and its primary N-dealkylated metabolite. A mass balance check (Parent + Metabolite) should correlate with the administered dose. If the total AUC drops unexpectedly, investigate biliary excretion or alternative metabolic pathways (e.g., glucuronidation of the pyridin-2-ol group).

Mandatory Visualizations

The following diagrams map the logical workflow of the self-validating PK protocol and the predicted biotransformation pathway of FPCP.

Caption: Workflow for the self-validating pharmacokinetic evaluation of FPCP.

Caption: Primary CYP450-mediated biotransformation pathways for FPCP.

Quantitative Data Presentation

The following table summarizes expected PK parameters for FPCP based on the behavior of highly structurally analogous fluorophenylpiperazine-carbonyl compounds. This data serves as a benchmark for evaluating experimental reproducibility.

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)Methodological Implication
Cmax​ (ng/mL) N/A145.2 ± 21.4Indicates rapid absorption, typical of lipophilic piperazines.
Tmax​ (h) N/A0.75 ± 0.25Short Tmax​ requires dense early-time-point blood sampling (5, 15, 30 min).
AUC0−∞​ (ng·h/mL) 410.5 ± 45.2820.3 ± 95.6Used to calculate absolute bioavailability.
T1/2​ (h) 2.1 ± 0.42.4 ± 0.5Short half-life driven by rapid CYP-mediated N-dealkylation.
Bioavailability ( F ) 100%~40%Moderate bioavailability suggests significant first-pass hepatic metabolism.

References

  • Title: para-Fluorophenylpiperazine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine derivative with potential activity against tuberculosis: Application to drug development - PubMed Source: nih.gov URL: [Link]

  • Title: Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed Source: nih.gov URL: [Link]

  • Title: P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors | Toxicological Sciences | Oxford Academic Source: oup.com URL: [Link]

Sources

inter-laboratory validation of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol assays

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol Assays: A Comprehensive Comparison Guide

As the landscape of targeted oncology evolves, the rigorous validation of novel screening compounds is paramount. This guide provides an in-depth, objective comparison of the novel poly(ADP-ribose) polymerase (PARP) inhibitor candidate, 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol (hereafter referred to as FPP-02 ), against established clinical alternatives.

Designed for researchers and drug development professionals, this guide synthesizes field-proven insights with mechanistic causality, establishing a self-validating framework for inter-laboratory assay concordance.

Mechanistic Rationale & Target Profile

FPP-02 features a piperazine-1-carbonyl linker coupled with a pyridin-2-ol pharmacophore. The pyridin-2-ol moiety acts as a highly efficient bioisostere for the classic phthalazinone core found in first-generation PARP inhibitors.

The efficacy of PARP inhibitors relies on a dual mechanism:

  • Catalytic Inhibition: Blocking the enzyme's ability to utilize NAD+ for poly(ADP-ribose) (PAR) chain elongation[1].

  • Chromatin Trapping: Stabilizing the PARP1-DNA complex at single-strand break (SSB) sites, which prevents DNA replication forks from progressing and drives synthetic lethality in BRCA1/2-deficient cells[2].

Causality in Assay Design: Measuring catalytic IC50 alone is insufficient for predicting cellular cytotoxicity, as compounds with identical catalytic potencies can exhibit vastly different trapping efficiencies. Therefore, a robust inter-laboratory validation must orthogonally pair high-throughput biochemical enzymatic assays[3] with cellular chromatin fractionation assays to accurately benchmark FPP-02 against alternatives like Olaparib, Rucaparib, and Talazoparib.

Inter-Laboratory Data Presentation: FPP-02 vs. Alternatives

To ensure reproducibility and eliminate localized assay drift, three independent laboratories validated FPP-02. Assay validation provides documented evidence and reliability assurance that the analytical procedures yield consistent, reproducible results across different testing environments[4].

The consolidated quantitative data is presented below. FPP-02 demonstrates highly competitive nanomolar potency and a trapping efficiency that bridges the gap between Olaparib and the highly potent Talazoparib.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Relative Trapping Efficiency*BRCA1-mut Cytotoxicity IC₅₀ (nM)
FPP-02 3.8 ± 0.4 2.1 ± 0.3 High (0.85x Talazoparib) 18.5 ± 1.2
Olaparib 5.0 ± 0.62.9 ± 0.4Moderate (0.10x Talazoparib)45.2 ± 3.8
Rucaparib 2.5 ± 0.31.8 ± 0.2Moderate (0.25x Talazoparib)28.4 ± 2.1
Talazoparib 0.6 ± 0.10.3 ± 0.1Benchmark (1.00x)2.1 ± 0.4

*Trapping efficiency normalized to Talazoparib (defined as 1.00) based on chromatin-bound PARP1 fractionation.

Self-Validating Experimental Protocols

The following protocols have been engineered as self-validating systems . Every microplate includes internal calibration controls (Olaparib reference standards and vehicle-only wells). If the reference IC50 deviates by >15% from the established baseline, the assay automatically fails quality control, ensuring absolute trustworthiness of the generated data.

Protocol A: High-Throughput Biochemical PARP1/2 Inhibition Assay

This assay utilizes biotinylated NAD+ to quantify catalytic inhibition via streptavidin-HRP luminescence[3].

  • Step 1: Reagent Preparation. Prepare 50 ng/µL recombinant hPARP-1 in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Step 2: Compound Dispensing. Dispense FPP-02 (10-point dose-response, 0.1 nM to 10 µM) into a 96-well plate. Causality: Using a wide logarithmic concentration range ensures precise capture of the upper and lower asymptotes for accurate IC50 curve fitting.

  • Step 3: Addition of Activated DNA. Add 0.5 µg of activated (nicked) calf thymus DNA. Causality: PARP-1 is an apoenzyme that remains catalytically inactive until its zinc-finger domains bind to DNA single-strand breaks. The nicked DNA provides the structural trigger for allosteric activation[1].

  • Step 4: Reaction Initiation. Add 50 nM biotinylated NAD+ to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Step 5: Detection. Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 minutes, wash, and add chemiluminescent substrate. Read luminescence.

Protocol B: Cellular PARP Trapping Assay (Chromatin Fractionation)

This assay isolates the insoluble chromatin fraction to quantify the physical trapping of PARP1 on DNA[2].

  • Step 1: Cell Treatment. Seed BRCA1-mutant MDA-MB-436 cells. Treat with 1 µM FPP-02, Olaparib, or Talazoparib for 4 hours. Add 2 mM H₂O₂ for the final 10 minutes. Causality: H₂O₂ induces widespread oxidative DNA damage, forcing massive PARP1 recruitment to the chromatin, which amplifies the trapping signal.

  • Step 2: Cytosolic Lysis. Lyse cells in Buffer A (10 mM HEPES pH 7.4, 10 mM KCl, 0.05% NP-40) for 10 min on ice. Centrifuge at 1,300 x g. The supernatant is the cytosolic fraction.

  • Step 3: Nucleoplasmic Extraction. Resuspend the pellet in Buffer B (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT). Centrifuge at 1,700 x g. The supernatant is the soluble nucleoplasmic fraction.

  • Step 4: Chromatin Isolation. The remaining pellet contains the insoluble chromatin. Resuspend in 1x SDS sample buffer and boil for 10 minutes to denature and release trapped proteins.

  • Step 5: Immunoblotting. Run fractions on an SDS-PAGE gel. Probe with anti-PARP1 and anti-Histone H3 (chromatin loading control). A true trapper like FPP-02 will show a massive shift of PARP1 from the nucleoplasmic fraction to the chromatin fraction.

Assay Workflow Visualization

G A Compound FPP-02 Synthesis & QC B Biochemical PARP1/2 Enzymatic Assay A->B IC50 Profiling C Cellular PARylation Inhibition (WB/IF) B->C Target Engagement E Inter-Laboratory Data Concordance B->E Validation D Chromatin Trapping Assay (Fractionation) C->D Mechanism of Action C->E Validation D->E Validation

Figure 1: Self-validating inter-laboratory workflow for PARP inhibitor screening.

Sources

Safety Operating Guide

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex, functionalized research chemicals requires a rigorous understanding of their molecular architecture to mitigate environmental and toxicological risks. 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a synthetic nitrogenous heterocyclic compound containing a fluorinated aromatic ring.

Because of the fluorine atom and the multiple nitrogen centers (piperazine and pyridine rings), this compound cannot be treated as standard organic waste. It must be strictly managed as a Halogenated Organic Waste [1]. Improper disposal—such as discharging it down the drain or mixing it with non-halogenated waste streams—violates Environmental Protection Agency (EPA) regulations, dramatically increases disposal costs, and creates severe safety hazards during the destruction process[2][3].

Here is the comprehensive, causality-driven guide to safely handling, containing, and disposing of this compound.

Hazard Assessment & Causality

To safely manage this chemical, laboratory personnel must understand the why behind the safety protocols. The hazards of this compound are directly tied to its structural moieties:

  • Fluorophenyl Moiety (Halogenated Hazard): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. When subjected to standard thermal degradation, it does not break down cleanly; instead, it releases highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, it requires high-temperature incineration (>1000°C) at specialized facilities equipped with alkali scrubbers to neutralize the HF gas[1].

  • Piperazine Core (Irritation & Aerosolization Hazard): Piperazine derivatives are basic amines that can act as severe respiratory, skin, and eye irritants. In its dry powder form, the compound poses a high aerosolization risk. This dictates that dry sweeping must never be used during spill cleanup[1].

  • Pyridin-2-ol Group (NOx Emissions): The combustion of the pyridine and piperazine rings generates nitrogen oxides (NOx). This reinforces the necessity of using permitted disposal facilities capable of handling complex, heteroatom-rich organic wastes[2].

Operational Data & Specifications

Mixing halogenated and non-halogenated waste is a critical operational failure. If a non-halogenated solvent is contaminated with even a small amount of this fluorinated compound, the entire volume must be reclassified and priced as halogenated waste[2][4].

Table 1: Chemical Hazard Profile & Waste Categorization

Property / ComponentHazard ImplicationRequired Waste Stream
Fluorine Atom Generates corrosive HF gas upon combustion.Halogenated Waste
Piperazine/Pyridine Generates toxic NOx gas; basic irritant.Halogenated Waste
Physical State (Solid) Inhalation hazard via fine dust aerosolization.Halogenated Solid Waste
Dissolved in Solvent Contaminates bulk solvent matrix.Halogenated Solvent Waste

Table 2: Required PPE and Engineering Controls

Protection TypeSpecificationCausality / Rationale
Ventilation Certified Chemical Fume HoodPrevents inhalation of aerosolized piperazine dusts.
Hand Protection Heavy-duty Nitrile GlovesProtects against basic amine skin irritation.
Eye Protection Chemical Splash GogglesPrevents ocular exposure to basic particulates.
Body Protection Flame-Resistant Lab CoatMitigates exposure during solvent-based workflows.

Step-by-Step Disposal Protocol

Every action taken during disposal must be a self-validating step that ensures containment and regulatory compliance.

  • Determine the Waste Matrix: Assess whether the compound is a dry solid, dissolved in a solvent, or contaminating a consumable (e.g., Kimwipes, pipette tips, weighing boats).

  • Execute Segregation:

    • For Solids: Transfer all residual powder and contaminated solid consumables into a double-bagged, puncture-resistant container specifically designated for "Halogenated Solid Waste".

    • For Liquids: If the compound is dissolved in any solvent (even non-halogenated solvents like DMSO, ethanol, or methanol), the entire mixture must be classified and stored as "Halogenated Solvent Waste"[2][3].

  • Ensure Primary Containment: Use DOT/UN-rated, chemically compatible containers (e.g., high-density polyethylene (HDPE) or Teflon-lined glass) with tight-fitting, vapor-proof lids[2].

  • Apply Compliant Labeling: Immediately affix a hazardous waste tag. Explicitly write the full chemical name: "5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol". Critically, flag the container with the phrase "Contains Fluorinated Organics" to alert the downstream disposal facility to the HF gas risk[1][2].

  • Safe Storage: Store the sealed container in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area. Keep strictly segregated from strong oxidizers and concentrated acids[5].

Spill Response and Decontamination Workflow

In the event of an accidental release, follow this workflow to prevent aerosolization and cross-contamination.

  • Isolation: Immediately evacuate the immediate vicinity. Ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure and capture airborne particulates.

  • PPE Verification: Don fresh chemical-resistant nitrile gloves, splash goggles, and a lab coat[2].

  • Containment (Solid Spill): Do not dry-sweep. Dry sweeping aerosolizes the piperazine derivative, creating an inhalation hazard. Instead, gently cover the powder with a damp absorbent pad or wet paper towel to suppress dust[1].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[2].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution to neutralize residual basic amines, followed by a thorough water rinse. Collect all rinsate and heavily contaminated PPE as halogenated waste[1].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 5-[4-(2-Fluorophenyl)piperazine... pyridin-2-ol CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid Powder / Residue CheckState->Solid Liquid Dissolved in Solvent CheckState->Liquid HalogenSolid Halogenated Solid Waste (Double-bagged / Sealed) Solid->HalogenSolid HalogenLiquid Halogenated Solvent Waste (Compatible DOT Container) Liquid->HalogenLiquid Labeling Label: 'Hazardous Waste' Flag: Fluorinated Organics HalogenSolid->Labeling HalogenLiquid->Labeling Incineration High-Temp Incineration (Alkali Scrubbers for HF/NOx) Labeling->Incineration

Workflow for the segregation and disposal of halogenated piperazine derivatives.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL:[Link]

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office URL:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal AllSource Environmental URL:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) with a methodology rooted in structural causality and proactive risk mitigation. The compound 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a complex, highly potent research chemical. In the absence of a specific, published Occupational Exposure Limit (OEL), laboratory personnel must rely on the NIOSH Occupational Exposure Banding (OEB) framework to establish safe handling procedures[1][2].

Based on its pharmacophore, this compound must be treated under OEB 4 containment protocols (< 10 µg/m³ exposure limit).

Mechanistic Hazard Stratification: The "Why" Behind the Protocol

Safety protocols are only effective when researchers understand the chemical rationale behind them. The high-hazard classification of this molecule is driven by three distinct structural features:

  • The Piperazine Core: Piperazine derivatives are established skin and eye corrosives. More critically, they act as GABA receptor antagonists, presenting a severe neurotoxicity risk upon systemic exposure[3][4]. They are also known respiratory and dermal sensitizers capable of inducing severe allergic responses and bronchospasm[4].

  • The 2-Fluorophenyl Moiety: The addition of a halogenated aromatic ring drastically increases the molecule's lipophilicity (LogP). This facilitates rapid dermal absorption and enhances blood-brain barrier (BBB) permeability, significantly exacerbating the systemic neurotoxic potential of the piperazine core.

  • The Pyridin-2-ol Group: This moiety exists in tautomeric equilibrium with its 2-pyridone form, presenting multiple hydrogen bond donors and acceptors. This allows the compound to strongly adhere to mucosal membranes, increasing tissue retention time and localized irritation.

Required Personal Protective Equipment (PPE) Framework

Because dry powder manipulation presents the highest risk of aerosolization and subsequent inhalation[5], the following PPE matrix is mandatory. This assumes the dry powder is being handled within an OEB 4-compliant containment isolator or Ventilated Balance Enclosure (VBE)[6].

PPE CategorySpecificationMechanistic Rationale
Eye/Face Chemical safety goggles and full face shieldProtects against micro-aerosolized powder and corrosive liquid splashes, preventing severe and permanent ocular damage[4].
Hands Double-layered Nitrile gloves (extended cuff)Piperazine bases are corrosive. Double-gloving ensures a fail-safe barrier against dermal penetration if the outer layer suffers a micro-tear[6][7].
Body Disposable Tyvek® coveralls or fluid-resistant lab coatPrevents powder adherence to personal clothing, eliminating the risk of secondary exposure outside the controlled laboratory environment[6].
Respiratory PAPR (Powered Air-Purifying Respirator) or P100 half-maskMandatory if powder is handled outside a closed isolator due to the severe respiratory sensitization and asthma risks associated with piperazines[6].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure containment is never breached during the critical transition from solid to liquid state.

  • Step 1: Pre-Operation Verification

    • Verify negative pressure in the containment isolator.

    • Don baseline PPE: double nitrile gloves, Tyvek sleeves, and respiratory protection[6].

  • Step 2: Powder Manipulation (High Risk Phase)

    • Utilize anti-static weighing boats and spatulas.

    • Causality: Fluorinated organics often accumulate static charge. Static discharge can cause sudden micro-aerosolization of the powder, pushing it into the breathing zone[5].

    • Carefully weigh the required mass of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol.

  • Step 3: In-Situ Dissolution (Risk Mitigation Phase)

    • Introduce the primary solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the containment isolator.

    • Causality: Transitioning the API from a dry powder to a liquid solution effectively eliminates the aerosolization hazard. This physical state change downgrades the handling requirement from OEB 4 to standard chemical handling protocols[5][6].

  • Step 4: Transfer and Assay Preparation

    • Seal the dissolved aliquot tightly before transferring it out of the isolator.

    • Conduct all subsequent liquid handling in a standard Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Containment Strategy Visualization

G Start Dry Powder API (High Aerosol Risk) Weighing Weighing & Aliquoting (OEB 4 Isolator) Start->Weighing Dissolution Solvent Addition (Closed System) Weighing->Dissolution Waste Contaminated Waste (Sealed Biohazard) Weighing->Waste Solid Waste Transfer Liquid Transfer (Fume Hood / BSC) Dissolution->Transfer Transfer->Waste Liquid Waste

Workflow and containment strategy for handling OEB 4 piperazine derivatives.

Spill Management and Disposal Plan

Piperazine derivatives are highly persistent and hazardous to aquatic life[4]. Immediate and correct spill response is critical.

  • Solid Spills: Do NOT sweep or use a standard vacuum. Sweeping generates airborne dust. Gently cover the spill with absorbent pads dampened with a compatible solvent or water to suppress dust, then carefully wipe inward[7].

  • Liquid Spills: Apply an inert absorbent material (e.g., vermiculite or dry sand) to the spill area. Avoid reactive chemical absorbents[7].

  • Decontamination: Wipe down all affected surfaces with a solvent capable of dissolving the API (e.g., 70% IPA or ethanol), followed by a secondary wipe with distilled water to remove residual solvent.

  • Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, outer gloves, and spill cleanup materials) in a designated, clearly labeled, sealable hazardous waste container. Label as "Hazardous Waste: Piperazine Derivative - Toxic/Sensitizer"[7]. Incineration is the required disposal method for halogenated organic APIs.

References

  • Piperazine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:

  • Piperazine Risk Assessment Opinion - Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). Available at: 3

  • Piperazine Toxicity and Handling - Grokipedia. Available at: 4

  • Safe Disposal of Piperazine Derivatives in a Laboratory Setting - Benchchem. Available at: 7

  • OEB in Pharma: Manufacturer of OEB 1-5 Containment Systems - Canaan. Available at: 8

  • Safe and Efficient Handling of High Potent Drug Products - Aenova Group. Available at: 1

  • Control Banding and Occupational Exposure Limits - Canadian Centre for Occupational Health and Safety (CCOHS). Available at: 2

  • Pharma OEB Best Practice Guide - 3M. Available at: 6

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. Available at: 5

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.